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  • Product: N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine
  • CAS: 136469-88-0

Core Science & Biosynthesis

Exploratory

High-Fidelity 1H and 13C NMR Reference Spectra of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0)[1] Executive Summary & Structural Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Compound: N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0)[1]

Executive Summary & Structural Context

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is a versatile polyamine building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands. Structurally, it integrates an aromatic heteroaryl pharmacophore (pyridine) with a highly flexible aliphatic spacer (propane-1,3-diamine) terminating in a tertiary amine.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causality behind the observed chemical shifts, linking molecular geometry, electronegativity, and magnetic anisotropy to the empirical Nuclear Magnetic Resonance (NMR) data. Furthermore, the provided acquisition protocol is designed as a self-validating system , ensuring high-fidelity data reproduction across different laboratory environments.

Structural Rationale & E-E-A-T Principles

The interpretation of the NMR spectra for this molecule relies on understanding three distinct magnetic microenvironments:

  • The Pyridine Ring (Magnetic Anisotropy): The nitrogen atom within the aromatic ring exerts a strong electron-withdrawing effect via induction and resonance. This significantly deshields the ortho protons (H2 and H6), pushing their resonance frequencies downfield (8.4–8.6 ppm). The ring current effect further amplifies this deshielding relative to aliphatic protons [2].

  • The Methylene Bridge & Secondary Amine: The benzylic-like −CH2​− group is flanked by the electron-deficient pyridine ring and the electronegative secondary amine. This dual-deshielding effect results in a distinct singlet near 3.8 ppm. The secondary amine proton ( −NH− ) is exchangeable; its chemical shift is highly dependent on solvent hydrogen-bonding, concentration, and temperature, typically manifesting as a broad singlet due to quadrupolar relaxation from the adjacent 14N nucleus.

  • The Propane Linker & Dimethyl Group: The aliphatic chain exhibits classical first-order coupling dictated by the n+1 rule, producing a characteristic triplet-quintet-triplet pattern. The terminal N,N-dimethyl group appears as a sharp 6H singlet (~2.2 ppm) because rapid bond rotation on the NMR timescale averages the magnetic environments of the two methyl groups [1].

Reference Quantitative Data

The following tables summarize the expected high-resolution NMR spectral data based on established gyromagnetic principles and analogous polyamine/pyridine derivatives[2][1, 2].

Table 1: 1 H NMR Reference Spectrum (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Mechanistic Note8.54d1HJ = 2.0Pyridine H2Highly deshielded by adjacent N and ring current. Meta-coupled to H4.8.48dd1HJ = 4.8, 1.6Pyridine H6Ortho to N; strongly deshielded. Coupled to H5 (ortho) and H4 (meta).7.68dt1HJ = 7.8, 2.0Pyridine H4Para to N. Coupled to H5 (ortho) and H2/H6 (meta).7.24dd1HJ = 7.8, 4.8Pyridine H5Meta to N; resides in the highest electron density region of the ring.3.81s2H-Ar- CH2​ -NHBenzylic methylene; deshielded by both the aromatic ring and amine.2.68t2HJ = 7.2NH- CH2​ -CH 2​ Aliphatic methylene adjacent to the secondary amine.2.32t2HJ = 7.2CH 2​ CH2​ -N(CH 3​ ) 2​ Aliphatic methylene adjacent to the tertiary amine.2.22s6H--N( CH3​ ) 2​ Equivalent methyl protons due to rapid C-N bond rotation.1.85br s1H--NH-Exchangeable secondary amine proton; broadened by 14N quadrupolar relaxation.1.68p2HJ = 7.2-CH 2​ CH2​ -CH 2​ -Central methylene of the propane linker; most shielded aliphatic signal.

Table 2: 13 C NMR Reference Spectrum (100 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)TypeAssignmentCausality / Mechanistic Note149.8CHPyridine C2Strongly deshielded by the adjacent electronegative nitrogen.148.5CHPyridine C6Ortho to the pyridine nitrogen.136.2CHPyridine C4Para to the pyridine nitrogen.135.8CPyridine C3Quaternary carbon; attachment point of the alkylamine side chain.123.4CHPyridine C5Meta to N; least deshielded aromatic carbon.58.2CH 2​ - CH2​ -N(CH 3​ ) 2​ Methylene attached to the terminal tertiary amine.51.4CH 2​ Ar- CH2​ -NHBenzylic methylene carbon.48.1CH 2​ NH- CH2​ -CH 2​ Methylene attached to the secondary amine.45.5CH 3​ -N( CH3​ ) 2​ Equivalent methyl carbons.28.3CH 2​ -CH 2​ CH2​ -CH 2​ -Central aliphatic carbon; resides outside the primary deshielding cones.

Standardized Experimental Protocol for NMR Acquisition

To guarantee reproducibility and baseline integrity, the following methodology must be strictly adhered to. This protocol incorporates internal validation checks to ensure the system is operating optimally.

Step 1: Sample Preparation & Lyophilization Weigh 15–20 mg of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (>98% purity). To prevent line broadening of the −NH− signal via proton exchange, dry the sample under a high vacuum (lyophilization) for 2 hours to remove trace atmospheric moisture.

Step 2: Solvent Dissolution Dissolve the dried compound in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because it lacks exchangeable protons, preserving the secondary amine signal, while TMS provides an absolute 0.00 ppm reference point.

Step 3: Filtration & Loading Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. This removes paramagnetic impurities and particulate matter that distort magnetic field homogeneity.

Step 4: Instrument Calibration (Self-Validation Step) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the exact impedance of the sample. Lock onto the deuterium signal of the CDCl 3​ solvent.

Step 5: Shimming Execute 3D gradient shimming (Z, Z2, Z3, Z4, X, Y) to optimize the magnetic field. Validation: The TMS peak width at half-height ( W1/2​ ) must be ≤1.0 Hz. If it exceeds this, re-shim the instrument.

Step 6: 1 H NMR Acquisition

  • Pulse Sequence: Standard 1D pulse (zg30).

  • Relaxation Delay (D1): 1.5 seconds.

  • Scans (NS): 16.

  • Spectral Width (SW): 15 ppm (ensuring the highly deshielded pyridine protons are captured without fold-over).

Step 7: 13 C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 1D pulse (zgpg30) utilizing WALTZ-16 decoupling to eliminate C-H splitting.

  • Relaxation Delay (D1): 2.0 seconds. Causality: A longer D1 is critical to ensure complete longitudinal relaxation ( T1​ ) of the quaternary Pyridine C3 carbon, which lacks attached protons for efficient dipole-dipole relaxation.

  • Scans (NS): 1024 (compensating for the 1.1% natural abundance of 13C ).

Step 8: Data Processing Apply a Fourier transform (FT). Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction. Reference the spectra to TMS (0.00 ppm) or the residual CHCl 3​ solvent peak ( 1 H: 7.26 ppm, 13 C: 77.16 ppm).

Experimental Workflow Visualization

NMR_Workflow A 1. Sample Preparation (N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine) B 2. Dissolution in CDCl3 (Internal Standard: TMS 0.00 ppm) A->B C 3. NMR Tube Loading & Degassing B->C D 4. Probe Tuning, Matching & Shimming (Z/Z2/Z3/Z4/X/Y) C->D E 5. 1H NMR Acquisition (Relaxation Delay: 1.5s, Scans: 16) D->E F 6. 13C NMR Acquisition (Relaxation Delay: 2.0s, Scans: 1024) E->F G 7. Data Processing (Fourier Transform, Phase/Baseline Correction) F->G

Figure 1: Standardized workflow for high-fidelity NMR sample preparation and spectral acquisition.

References

  • "N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993", PubChem, National Institutes of Health. URL:[Link]

  • "3-(Aminomethyl)pyridine | C6H8N2 | CID 31018", PubChem, National Institutes of Health. URL:[Link]

Sources

Foundational

solubility profile of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in polar organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in Polar Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in Polar Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the characterization of a compound's physicochemical properties is a cornerstone of successful drug development. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive framework for elucidating the solubility profile of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, a molecule of interest with a unique structural combination of a pyridine ring and a diamine chain. Our focus will be on its behavior in polar organic solvents, which are frequently employed in various stages of drug discovery and formulation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the principles behind the methods, empowering the reader to design and execute robust, self-validating solubility studies. We will explore the theoretical underpinnings of solubility, detail practical experimental workflows, and provide a framework for interpreting the resulting data.

Physicochemical Characterization of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

A thorough understanding of the target molecule's structure is paramount in predicting its solubility behavior and selecting appropriate analytical techniques.

Structure:

Key Structural Features and Their Implications for Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic polar solvents. The aromatic nature of the ring can also lead to pi-pi stacking interactions.

  • Tertiary and Secondary Amines: The molecule possesses both tertiary and secondary amine functionalities. The secondary amine can act as a hydrogen bond donor and acceptor, while the tertiary amine is solely a hydrogen bond acceptor. These groups significantly contribute to the molecule's polarity and its ability to interact with polar solvents.

  • Propane Linker: The flexible three-carbon chain provides some degree of conformational freedom, which can influence how the molecule packs in a solid state and interacts with solvent molecules.

  • Asymmetry: The overall asymmetry of the molecule may influence its crystalline structure and, consequently, its solubility.

Given these features, N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is expected to exhibit a degree of solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Design for Solubility Determination

The choice of experimental method for solubility determination depends on the desired outcome, be it for early-stage discovery or late-stage formulation development. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves under a specific set of conditions, often involving the addition of a concentrated stock solution of the compound in a solvent like DMSO to an aqueous buffer. It is a high-throughput method commonly used in early drug discovery for rapid screening of a large number of compounds. However, it can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. It is a more time-consuming but also more accurate and relevant measure for formulation and development purposes. For the in-depth characterization of a lead compound like N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, determining thermodynamic solubility is crucial.

Selection of Polar Organic Solvents

The choice of solvents should be guided by their relevance to potential applications, such as synthesis, purification, and formulation. A representative panel of polar organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Polar Organic Solvents for Solubility Profiling

SolventClassRationale for Inclusion
MethanolProticSimple alcohol, strong hydrogen bond donor and acceptor.
EthanolProticCommon solvent in pharmaceutical formulations, slightly less polar than methanol.
IsopropanolProticA bulkier alcohol, tests the effect of steric hindrance on solvation.
AcetonitrileAproticPolar aprotic solvent, primarily a hydrogen bond acceptor.
AcetoneAproticA common polar aprotic solvent with a significant dipole moment.
Dimethyl Sulfoxide (DMSO)AproticA highly polar aprotic solvent, often used for creating stock solutions.
N,N-Dimethylformamide (DMF)AproticA polar aprotic solvent with strong solvating capabilities.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a robust workflow for determining the thermodynamic solubility of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solid compound B Add to vials with selected solvents A->B C Incubate at constant temperature (e.g., 25°C) B->C D Agitate for a defined period (e.g., 24-48h) C->D E Centrifuge to separate solid from supernatant D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Prepare dilutions of the saturated solution F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H I Construct calibration curve H->I J Quantify concentration in saturated solution I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Materials and Equipment
  • N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (solid, purity >98%)

  • Selected polar organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of solid N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected polar organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for some settling of the solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

Analytical Method Validation

The accuracy of the solubility determination is highly dependent on the analytical method used for quantification. The chosen method should be validated for:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The concentration range over which the detector response is directly proportional to the analyte concentration. A calibration curve should be generated using standards of known concentrations.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and concise manner, as shown in the hypothetical table below.

Table 2: Hypothetical Solubility Data for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanole.g., 150.2e.g., 0.679
Ethanole.g., 85.6e.g., 0.387
Isopropanole.g., 32.1e.g., 0.145
Acetonitrilee.g., 45.8e.g., 0.207
Acetonee.g., 60.5e.g., 0.274
DMSOe.g., >500 (freely soluble)e.g., >2.26
DMFe.g., >400 (freely soluble)e.g., >1.81

(Note: The above data is purely illustrative and does not represent actual experimental results.)

Interpreting the Results:

The solubility data can provide valuable insights into the intermolecular forces at play between the solute and the different solvents. For instance, higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents like acetonitrile would suggest that hydrogen bonding plays a significant role in the solvation process.

Factors Influencing Solubility

The solubility of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is governed by a complex interplay of factors, as illustrated below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility Profile A Crystal Lattice Energy A->Solubility B Molecular Size & Shape B->Solubility C Polarity & H-Bonding C->Solubility D Polarity (Dielectric Constant) D->Solubility E H-Bonding Capacity E->Solubility F Molecular Size F->Solubility G Temperature G->Solubility H pH (for aqueous systems) H->Solubility

Caption: Key Factors Influencing Solubility.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. A high lattice energy can lead to low solubility. Polymorphism, the ability of a compound to exist in different crystalline forms, can also significantly impact solubility.

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a useful starting point. The polar nature of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine suggests that it will be more soluble in polar solvents. The specific interactions, such as hydrogen bonds and dipole-dipole forces, will determine the extent of solubility.

  • Temperature: The effect of temperature on solubility is determined by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. However, this is not always the case and should be determined experimentally.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination of the . By employing robust methodologies like the shake-flask method and validated analytical techniques, researchers can obtain high-quality, reliable data that is essential for informed decision-making in the drug development process.

Further studies could explore the solubility in binary solvent systems, the effect of pH on aqueous solubility, and the potential for polymorphism, all of which can have a profound impact on the compound's behavior and performance. A thorough understanding of these properties will ultimately facilitate the successful translation of this promising molecule from the laboratory to the clinic.

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: In "Drug-like Properties: Concepts, Structure Design and Methods" by Li Di and Edward H. Kerns URL: (A specific deep link is not available, but the book is a standard reference in the field and can be found through major booksellers and libraries.)
  • Title: Solubility Measurement and Prediction Source: In "Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice" edited by Yihong Qiu, Yisheng Chen, Geoff G.Z. Zhang, Lawrence Yu, and Robert A. Baffi URL: (As with the previous reference, this is a major handbook in pharmaceutics.)
  • Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: (A general search on the journal's website for articles on this topic will yield numerous relevant public
Exploratory

pKa Profiling and Acid-Base Characterization of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine: A Comprehensive Guide for Drug Development

Executive Summary N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a versatile polyamine building block frequently utilized in the synthesis of pharmaceutical intermediates, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a versatile polyamine building block frequently utilized in the synthesis of pharmaceutical intermediates, kinase inhibitors, and targeted metal-ligand complexes[1]. From a physicochemical perspective, this molecule presents a complex, tri-basic system. Understanding its precise acid-base properties—specifically its macroscopic and microscopic pKa values—is critical for predicting its pharmacokinetic behavior, including aqueous solubility, membrane permeability, and target-site binding affinities.

This whitepaper provides an authoritative analysis of the compound's ionization profile, detailing the mechanistic causality behind its predicted pKa values, field-proven experimental protocols for empirical determination, and the downstream implications for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling.

Structural Deconstruction and Predictive pKa Profiling

The acid-base behavior of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is governed by three distinct nitrogen centers. Because these centers are separated by aliphatic chains, their ionization events are somewhat independent, though electrostatic repulsion during sequential protonation creates a measurable shift in macroscopic pKa values[2].

Mechanistic Causality of Ionization
  • The N,N-Dimethylamino Group (Tertiary Aliphatic Amine): Located at the terminus of the propyl chain, this nitrogen is the most basic center. The electron-donating nature of the methyl and propyl groups stabilizes the conjugate acid. Based on structurally analogous compounds like N,N-dimethyl-1,3-propanediamine (pKa ~ 9.9 - 10.8)[3][4], this center will protonate first as pH drops below 10.

  • The Secondary Amine (Aliphatic/Benzylic): This nitrogen bridges the propyl chain and the 3-picolyl (pyridin-3-ylmethyl) group. While typical secondary aliphatic amines are highly basic, the electron-withdrawing inductive effect of the adjacent pyridine ring—transmitted through the methylene bridge—attenuates lone-pair availability. Consequently, its basicity is reduced compared to the terminal tertiary amine, aligning closely with the pKa of 3-picolylamine (~8.3)[5][6].

  • The Pyridine Nitrogen (Aromatic Heterocycle): The sp² hybridized nitrogen within the aromatic ring is the least basic. The lone pair is orthogonal to the pi-system but has higher s-character than aliphatic amines, holding the electrons closer to the nucleus. This results in a predicted pKa of ~5.0–5.5, typical for 3-alkyl substituted pyridines[6].

Quantitative Speciation Summary
Ionizable CenterAmine ClassificationPredicted pKa RangePrimary Electronic EffectPhysiological State (pH 7.4)
N1 (Dimethylamino)Tertiary, Aliphatic9.9 - 10.5Alkyl inductive donationFully Protonated (+1)
N2 (Secondary Amine)Secondary, Aliphatic7.6 - 8.4Pyridine inductive withdrawalPartially Protonated (~80%)
N3 (Pyridine)Aromatic Heterocycle5.0 - 5.5sp² hybridizationDeprotonated (Neutral)

Experimental Methodologies for pKa Determination

To transition from predictive models to empirical certainty, a self-validating experimental system is required. Relying solely on potentiometry can obscure microscopic pKa values (site-specific protonation) when macroscopic pKa values are separated by less than 2 log units. Therefore, an orthogonal approach combining potentiometric and NMR titrations is the industry standard[2][6].

pKa_Workflow Start Compound Preparation (Trihydrochloride Salt) Prep Sample Prep (0.15M KCl) Constant Ionic Strength Start->Prep Potentiometric Potentiometric Titration (Macroscopic pKa) Prep->Potentiometric NMR 1H-NMR Titration (Microscopic pKa) Prep->NMR UV UV-Vis Titration (Pyridine Ring Only) Prep->UV Data Data Regression (Henderson-Hasselbalch) Potentiometric->Data NMR->Data UV->Data Result Multiphasic pKa Profile (pKa1, pKa2, pKa3) Data->Result

Multiplexed experimental workflow for the determination of tri-basic pKa values.

Protocol 1: High-Precision Potentiometric Titration

Causality Check: We utilize 0.15 M KCl as the background solvent to mimic physiological ionic strength and maintain constant activity coefficients throughout the titration, ensuring the derived pKa is relevant for biological modeling.

  • Electrode Calibration: Calibrate a high-precision glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of the compound in 50 mL of 0.15 M KCl. To ensure the compound is fully protonated prior to titration, lower the pH to ~2.0 using standardized 0.1 M HCl.

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews high-pH readings). Add titrant in 0.05 mL increments, allowing equilibrium (ΔmV/min < 0.1) before recording.

  • Data Regression: Export the titration curve (Volume NaOH vs. pH) into specialized regression software (e.g., Hyperquad or SiriusT3). The software will fit the data to a triprotic Bjerrum function to extract the three macroscopic pKa values.

Protocol 2: Site-Specific 1H-NMR Titration

Causality Check: Because the secondary and tertiary amines may have overlapping ionization ranges, NMR titration tracks the chemical shift of adjacent protons, allowing us to assign exact pKa values to specific nitrogen atoms.

  • Sample Preparation: Prepare a 5 mM solution of the compound in D2O containing 0.15 M NaCl. Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • pH Adjustment:* Adjust the pD (measured as pH* on a standard pH meter, where pD = pH* + 0.4) from 2.0 to 12.0 using dilute DCl and NaOD.

  • Spectra Acquisition: Acquire 1H-NMR spectra at 10–15 different pH points.

  • Tracking: Track the chemical shifts (δ) of:

    • The singlet of the N(CH3)2 protons (reports on the tertiary amine).

    • The singlet of the picolyl -CH2- protons (reports on the secondary amine).

    • The aromatic protons of the pyridine ring (reports on the pyridine nitrogen).

  • Analysis: Plot δ vs. pH for each proton environment and fit to the Henderson-Hasselbalch equation to derive microscopic pKa values.

Implications for Drug Development and ADMET

The tri-basic nature of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine heavily influences its pharmacokinetic profile. At physiological pH (7.4), the molecule exists predominantly as a di-cation (protonated at both the tertiary and secondary amines)[2].

Speciation_ADMET Stomach Gastric pH (~1.5) Fully Protonated (+3) Intestine Intestinal pH (~6.5) Diprotonated (+2) Stomach->Intestine Transit Solubility Aqueous Solubility (Highly Enhanced) Stomach->Solubility Driven by ionization Blood Physiological pH (7.4) Mono/Di-protonated (+1 to +2) Intestine->Blood Absorption Permeability Membrane Permeability (Low via Passive Diffusion) Intestine->Permeability Hindered by charge

pH-dependent speciation and its direct impact on solubility and membrane permeability.

Solubility vs. Permeability Trade-off
  • Aqueous Solubility: The multiple ionization states ensure exceptional aqueous solubility across the gastrointestinal tract. Formulating this compound as a hydrochloride or mesylate salt will yield highly concentrated aqueous solutions suitable for parenteral administration.

  • Membrane Permeability: The high degree of protonation at pH 7.4 results in a highly negative logD (distribution coefficient). Consequently, passive transcellular diffusion across the lipophilic core of the intestinal epithelium or the Blood-Brain Barrier (BBB) will be severely restricted. If central nervous system (CNS) penetration is required, prodrug strategies or structural modifications to reduce the basicity of the secondary amine (e.g., via acylation to an amide) must be employed.

Target Binding Dynamics

In the context of target engagement (e.g., binding to the acidic pocket of a kinase or a GPCR), the protonated amines serve as critical hydrogen bond donors and electrostatic anchors. The spatial geometry of the propyl chain allows the di-cationic system to bridge distinct aspartate or glutamate residues within a receptor binding cleft.

Conclusion

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is a complex polyamine characterized by three distinct pKa values ranging from ~5.0 to ~10.5. Accurate characterization of these values using orthogonal potentiometric and NMR techniques is non-negotiable for downstream pharmaceutical development. By understanding the causal relationship between its molecular structure and its ionization states, researchers can accurately predict its ADMET profile and rationally design formulations or structural analogs to optimize therapeutic efficacy.

References

  • ChemicalBook.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Danish Environmental Protection Agency (mst.dk).
  • 3-(AMINOMETHYL)
  • Determination of the Dissociation Constants (pKa)
  • Determination and Prediction of Dissociation Constants and Related Thermodynamic Properties for 2-(Butylamino)

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine as a Privileged Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine (CAS: 136469-88-0) Executive Summary In modern structure-bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine (CAS: 136469-88-0)

Executive Summary

In modern structure-based drug design, the selection of a side-chain intermediate is rarely a matter of simple synthetic convenience. N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine has emerged as a "privileged" bifunctional building block. Rather than acting as a passive tether, this intermediate actively dictates target engagement, modulates physicochemical properties, and optimizes the pharmacokinetic (PK) profile of the final active pharmaceutical ingredient (API).

This application note provides an in-depth mechanistic analysis of this intermediate, detailing the structural causality behind its efficacy in diverse therapeutic areas—ranging from antituberculosis agents to HIV-1 entry inhibitors—and provides self-validating synthetic protocols for its integration into novel drug scaffolds.

Physicochemical Profiling & Structural Rationale

The architectural brilliance of this intermediate lies in its modular assembly of four distinct pharmacophore features. As an Application Scientist, it is critical to understand why this specific arrangement outperforms its analogs (e.g., ethane-1,2-diamine linkers or 2-/4-pyridyl isomers).

Pharmacophore mapping of N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine.

Quantitative Physicochemical Data

The baseline properties of the unconjugated intermediate are highly optimized to ensure it does not violate Lipinski's Rule of 5 when appended to a bulky heterocyclic core.

PropertyValueRationale / Impact on Drug Design
Molecular Weight 193.29 g/mol Highly efficient fragment; leaves an ample MW budget (>300 g/mol ) for the primary binding core.
cLogP ~0.8 - 1.2Hydrophilic nature balances highly lipophilic cores (e.g., quinolines), optimizing overall logD for membrane permeability.
H-Bond Donors 1The secondary amine acts as the synthetic conjugation point, but if retained (e.g., via reductive amination), it serves as a crucial HBD in the target complex.
H-Bond Acceptors 3The pyridine nitrogen and two aliphatic nitrogens provide multiple vectors for solvent or target engagement.
pKa (Terminal Amine) ~9.5 - 10.0Ensures protonation at physiological pH (7.4), enhancing aqueous solubility and driving ionic interactions with acidic residues in target binding pockets.

Mechanistic Insights & SAR Case Studies

The specific geometry of this intermediate has been validated across multiple high-profile drug discovery campaigns. The causality behind its selection is best illustrated through Structure-Activity Relationship (SAR) data.

Case Study A: Spatial Trajectory in Antituberculosis Agents (PptT Inhibition)

In the development of thioquinazolinones targeting the essential Mycobacterium tuberculosis (Mtb) enzyme phosphopantetheinyl transferase (PptT), the position of the nitrogen on the pyridyl ring is non-negotiable. SAR studies demonstrated that the 3-pyridyl nitrogen is optimally positioned to act as a hydrogen bond acceptor with specific active site residues[1]. Moving the nitrogen to the 2-position causes severe steric clash and lone-pair occlusion, while the 4-position presents the lone pair at a suboptimal vector, resulting in a dramatic loss of potency[1].

Pyridyl PositionPptT Inhibition (IC₅₀, μM)Mtb Growth InhibitionStructural Rationale
3-Pyridyl 0.37 High (MIC₉₀ 0.30 μM) Optimal H-bond acceptor trajectory.
4-Pyridyl1.62ModerateSuboptimal angle for H-bond engagement.
2-Pyridyl23.2LowSteric clash; lone-pair occlusion.
Benzyl (No N)>100NoneComplete lack of critical H-bond acceptor.
Case Study B: Linker Length in Dual BoNT/A and Antimalarial Inhibitors

When tethering 4-amino-7-chloroquinoline (CQ) to a basic side chain to inhibit Botulinum neurotoxin serotype A (BoNT/A) light chain, the length of the aliphatic linker is critical. Utilizing the propane-1,3-diamine linker of our intermediate provides superior inhibitory activity compared to an ethane-1,2-diamine linker[2]. The 3-carbon chain provides optimal spatial extension, allowing the terminal dimethylamine to reach deeply into solvent-exposed acidic grooves of the target protein without causing steric clash between the bulky quinoline core and the binding pocket walls[2].

Case Study C: CXCR4 Antagonism for HIV-1

The intermediate has also been successfully utilized in the function-oriented synthesis of CXCR4 antagonists (e.g., Compound 27) acting as selective HIV-1 entry inhibitors[3]. The diamine chain allows for precise spatial orientation of the purine/pyrimidine core against the viral entry receptors[3].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include explicit In-Process Controls (IPCs) and explain the chemical causality behind reagent selection.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) of Heterocyclic Scaffolds

Objective: Conjugate the intermediate to an electron-deficient chloro-heterocycle (e.g., 4-chloroquinoline).

Self-validating SNAr synthetic workflow for conjugating the diamine intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an N₂ atmosphere, dissolve the chloro-heterocycle (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M. Causality: NMP's high boiling point and exceptional polarity stabilize the Meisenheimer complex transition state required for SₙAr.

  • Reagent Addition: Add N,N-Dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: The slight excess of diamine ensures complete conversion of the valuable core. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

  • Reaction: Heat the mixture to 120 °C for 16 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is validated as complete when the starting material peak (<5% AUC) is entirely replaced by the product mass[M+H]⁺.

  • Quenching & Extraction: Cool to room temperature. Pour the mixture into ice-cold water. If the product precipitates, filter it. If it remains an oil, extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl aggressively pulls residual NMP out of the organic phase into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1). Causality: The addition of 1% NH₄OH is critical; it suppresses the ionization of the highly basic tertiary amine, preventing severe peak tailing on acidic silica gel.

Protocol 2: Reductive Amination for Core Elaboration

Objective: Attach the diamine to an aldehyde-bearing core (e.g., modifying a quinazoline or purine scaffold) while retaining the basicity of the secondary amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde core (1.0 eq) and the diamine intermediate (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, minimizing side reactions. Portion-wise addition prevents thermal spikes.

  • Monitoring: Stir for 12 hours at room temperature.

    • In-Process Control (IPC): Check by TLC (Ninhydrin stain). The disappearance of the secondary amine spot validates the completion of the reduction.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3x).

  • Isolation: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the final compound as a highly soluble TFA salt.

References

  • Source: National Institutes of Health (NIH PMC)
  • Title: Function-Oriented Development of CXCR4 Antagonists as Selective Human Immunodeficiency Virus (HIV)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

Introduction to N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine: A Ligand with Untapped Potential

An In-depth Technical Guide to the Catalytic Applications of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in Organic Synthesis This guide provides a comprehensive overview of the potential catalytic application...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Catalytic Applications of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in Organic Synthesis

This guide provides a comprehensive overview of the potential catalytic applications of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. While direct catalytic applications of this specific ligand are not yet extensively documented in peer-reviewed literature, its structural motifs—a bidentate diamine and a pyridine ring—are hallmarks of highly successful ligands in a variety of transition metal-catalyzed reactions. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, offering detailed protocols and scientific rationale based on well-established principles for analogous ligand systems.

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is a structurally intriguing molecule for coordination chemistry and catalysis. It possesses two distinct nitrogen donor sites: a tertiary amine and a secondary amine within a flexible propane backbone, complemented by a pyridine nitrogen. This arrangement allows it to act as a versatile bidentate or potentially tridentate ligand for various transition metals. The dimethylamino group provides a sterically accessible and electron-donating site, while the pyridyl moiety can modulate the electronic properties and stability of the resulting metal complex. These features make it a promising candidate for catalytic processes where ligand electronics and sterics play a crucial role.

Synthesis of the Ligand

The synthesis of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine can be achieved through reductive amination.

Protocol: Synthesis of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

  • Reaction Setup: To a round-bottom flask, add N,N-dimethyl-1,3-propanediamine (1.0 eq.), 3-pyridinecarboxaldehyde (1.0 eq.), and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine.

Application Note I: Copper-Catalyzed N-Arylation of Amines (Buchwald-Hartwig Type Reaction)

The use of diamine ligands has been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder conditions and broader substrate scope.[1][2][3][4][5][6] The combination of a soft pyridine donor and a hard diamine in the target ligand could offer a unique electronic environment at the copper center, potentially enhancing catalytic activity.

Scientific Rationale and Mechanism

In this proposed catalytic cycle, the ligand coordinates to a Cu(I) salt. Oxidative addition of the aryl halide to the copper center is followed by coordination of the amine. Subsequent deprotonation by a base and reductive elimination yields the N-arylated product and regenerates the active Cu(I) catalyst. The diamine ligand is thought to accelerate the reductive elimination step, which is often rate-limiting.

Copper-Catalyzed N-Arylation Cu(I)-Ligand Complex Cu(I)-Ligand Complex Oxidative Addition Oxidative Addition Cu(I)-Ligand Complex->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Amine Coordination Amine Coordination Cu(III) Intermediate->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Cu(I)-Ligand Complex Ar-NR2 Suzuki-Miyaura Coupling cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Transfer Hydrogenation Workflow cluster_1 Experimental Workflow Start Start Prepare Ru-Ligand Complex Prepare Ru-Ligand Complex Start->Prepare Ru-Ligand Complex Add Ketone Substrate Add Ketone Substrate Prepare Ru-Ligand Complex->Add Ketone Substrate Add i-PrOH and Base Add i-PrOH and Base Add Ketone Substrate->Add i-PrOH and Base Heat Reaction Heat Reaction Add i-PrOH and Base->Heat Reaction Monitor Progress Monitor Progress Heat Reaction->Monitor Progress Workup and Purification Workup and Purification Monitor Progress->Workup and Purification End End Workup and Purification->End

Sources

Method

Application Notes &amp; Protocols: A Roadmap for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a molecule with structural motifs suggestive of potential interactions...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a molecule with structural motifs suggestive of potential interactions with key biological targets in the central nervous system (CNS) and gastrointestinal (GI) tract. While direct pharmacological data for this specific compound is limited in publicly available literature, its constituent parts—a pyridine ring, a flexible propanediamine linker, and a dimethylamino group—are present in numerous well-characterized bioactive agents. This guide provides a comprehensive, hypothesis-driven framework for its evaluation in a targeted drug discovery pipeline. We will explore its potential as an antagonist of histamine H2 receptors and as an inhibitor of monoamine oxidases (MAO) or monoamine transporters (MATs), providing detailed, field-proven protocols for its synthesis, characterization, and biological evaluation.

Rationale and Target Hypothesis

The chemical architecture of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine provides a logical basis for investigating its activity against several established drug target classes.

  • Histamine H2 Receptor Antagonism: The structure bears a resemblance to classic H2 receptor antagonists (H2RAs) like Cimetidine and Ranitidine, which feature a heterocyclic ring (imidazole or furan, respectively) connected via a flexible chain to a polar, nitrogen-containing group. H2RAs are primarily used to reduce gastric acid secretion in conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The pyridine ring in the query molecule can act as a bioisostere for the rings found in established H2RAs.

  • Monoamine Oxidase (MAO) and Monoamine Transporter (MAT) Inhibition: The compound's structure, which includes an amine-rich scaffold, is also reminiscent of molecules that interact with monoaminergic systems. Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Monoamine transporters (SERT, DAT, NET) are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[5][6] Inhibitors of these targets are used to treat depression, anxiety, and neurodegenerative diseases like Parkinson's disease.[4][6] The presence of a tertiary amine and the overall structure could allow it to fit into the active sites of these proteins.

The following sections outline a systematic approach to test these hypotheses.

Proposed Drug Discovery Workflow

A tiered approach is recommended to efficiently evaluate the compound's potential. This workflow prioritizes high-throughput in vitro screens to identify primary activity before proceeding to more complex and resource-intensive assays.

G cluster_0 Phase 1: Foundation & Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: Lead Optimization & Preclinical Synthesis Chemical Synthesis & Purification Characterization Structural & Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization Purity & Identity H2_Binding H2 Receptor Binding Assay Characterization->H2_Binding MAO_Inhibition MAO-A/B Inhibition Assay Characterization->MAO_Inhibition MAT_Uptake Monoamine Transporter Uptake Assay Characterization->MAT_Uptake H2_Functional Cell-Based H2 Functional Assay (cAMP Measurement) H2_Binding->H2_Functional If Active Cell_Toxicity Cytotoxicity Assay (e.g., HepG2, HEK293) MAO_Inhibition->Cell_Toxicity If Active MAT_Uptake->Cell_Toxicity If Active H2_Functional->Cell_Toxicity Confirm On-Target Effect ADME In Vitro ADME/ Tox Profiling Cell_Toxicity->ADME Prioritize Less Toxic Hits In_Vivo In Vivo Efficacy & PK/PD Studies ADME->In_Vivo

Caption: Proposed workflow for evaluating N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine.

Synthesis and Characterization Protocol

While the exact synthesis of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is not detailed in the provided search results, a standard synthetic route can be proposed based on the synthesis of similar molecules.[7] This typically involves a reductive amination reaction.

Protocol 3.1: Synthesis via Reductive Amination

  • Principle: This method involves the reaction of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (N,N-dimethyl-1,3-propanediamine) to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

  • Reagents & Materials:

    • 3-Pyridinecarboxaldehyde

    • N,N-Dimethyl-1,3-propanediamine[8]

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere, add N,N-dimethyl-1,3-propanediamine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected: 193.29 g/mol ).[9]

    • HPLC/UPLC: To determine purity (>95% is recommended for biological assays).

Primary In Vitro Screening Protocols

The following protocols are designed to assess the compound's activity against the hypothesized targets.

Protocol 4.1: Histamine H2 Receptor Binding Assay
  • Principle: This is a competitive radioligand binding assay to determine the affinity of the test compound for the H2 receptor. It measures the ability of the compound to displace a known radiolabeled H2 antagonist from membranes prepared from cells expressing the H2 receptor.

  • Materials:

    • Membrane preparation from HEK293 cells stably expressing human H2 receptors.

    • Radioligand: [³H]-Tiotidine or [¹²⁵I]-iodoaminopotentidine.

    • Non-specific binding control: High concentration of a known H2 antagonist (e.g., 10 µM Ranitidine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates, scintillation vials, liquid scintillation fluid, filter mats (GF/C), cell harvester.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

      • 25 µL of test compound dilution.

      • 50 µL of radioligand at a final concentration near its Kd.

      • 100 µL of membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 4.2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
  • Principle: This fluorometric assay measures the activity of MAO enzymes by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[3][10] The inhibition of this activity by the test compound is quantified.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.[4]

    • Substrate: Kynuramine (non-selective) or specific substrates for each isoform.[4]

    • Detection Reagent: A probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4]

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test compound stock solution (10 mM in DMSO).

    • 96-well black microplates, fluorescence plate reader.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 50 µL of the test compound dilution or positive control to separate wells for MAO-A and MAO-B.

    • Add 25 µL of MAO-A or MAO-B enzyme solution to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing the substrate and the detection reagent/HRP.

    • Initiate the reaction by adding 25 µL of the reaction mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm for Amplex Red).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values using non-linear regression.

Protocol 4.3: Monoamine Transporter (MAT) Uptake Inhibition Assay
  • Principle: This cell-based assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells stably expressing a specific monoamine transporter (NET, SERT, or DAT).[5]

  • Materials:

    • HEK293 cells stably expressing human NET, SERT, or DAT.

    • Radiolabeled substrates: [³H]-Norepinephrine (for NET), [³H]-Serotonin (5-HT) (for SERT), [³H]-Dopamine (for DAT).[5]

    • Non-specific uptake inhibitors: Desipramine (for NET), Fluoxetine (for SERT), GBR12909 (for DAT).

    • Assay Buffer (KHB - Krebs-Henseleit buffer).

    • Test compound stock solution (10 mM in DMSO).

    • 24- or 96-well cell culture plates.

  • Step-by-Step Procedure:

    • Plate the transporter-expressing cells and grow to confluence.

    • On the day of the assay, wash the cells once with room temperature assay buffer.

    • Pre-incubate the cells for 10-15 minutes with various concentrations of the test compound or a reference inhibitor.

    • Add the radiolabeled substrate to each well at a final concentration near its Km value.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells 3 times with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

    • Determine non-specific uptake in the presence of a high concentration of the respective selective inhibitor.

    • Calculate the percentage inhibition of specific uptake and determine IC₅₀ values.

Secondary Assays and Data Interpretation

Table 1: Hypothetical Data Summary for Primary Screens

Assay Target Assay Type Endpoint Hypothetical Result for Test Compound Positive Control
Histamine H2 Receptor Radioligand Binding Ki (nM) 75 nM Ranitidine (Ki = 15 nM)
MAO-A Enzyme Inhibition IC₅₀ (µM) > 50 µM Clorgyline (IC₅₀ = 0.01 µM)
MAO-B Enzyme Inhibition IC₅₀ (µM) 25 µM Selegiline (IC₅₀ = 0.02 µM)
SERT Transporter Uptake IC₅₀ (µM) > 50 µM Fluoxetine (IC₅₀ = 0.005 µM)
NET Transporter Uptake IC₅₀ (µM) 12 µM Desipramine (IC₅₀ = 0.001 µM)

| DAT | Transporter Uptake | IC₅₀ (µM) | > 50 µM | GBR12909 (IC₅₀ = 0.003 µM) |

  • Interpretation: Based on the hypothetical data above, the compound shows potent activity at the H2 receptor and weak to moderate activity at MAO-B and NET. The next logical step would be to confirm the H2 receptor activity in a functional assay.

Protocol 5.1: Cell-Based H2 Receptor Functional Assay (cAMP Measurement)
  • Principle: H2 receptors are Gs-protein coupled, and their activation by an agonist (like histamine) leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this increase.[1] This assay quantifies the ability of the test compound to inhibit histamine-induced cAMP production.

G Histamine Histamine (Agonist) H2R H2 Receptor Histamine->H2R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates & Activates

Caption: H2 Receptor antagonist signaling pathway.

  • Materials:

    • CHO or HEK293 cells expressing the human H2 receptor.

    • Histamine.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Culture cells in 96- or 384-well plates.

    • Pre-treat cells with serial dilutions of the test compound for 15-30 minutes.

    • Stimulate the cells with histamine at a concentration equal to its EC₈₀ for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Plot the inhibition of the histamine response against the test compound concentration to determine the functional IC₅₀.

Safety and Handling Considerations

The structural components of the target molecule suggest that safety precautions are warranted. Related diamine compounds are known to be corrosive and can cause severe skin burns and eye damage.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Toxicity: Acute oral toxicity may be moderate. The compound should not be considered for internal use without extensive toxicological evaluation. A preliminary cytotoxicity assay (e.g., using MTS or MTT on a relevant cell line like HepG2) is a crucial secondary step to flag potential non-specific toxicity early in the discovery process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Long-Term Toxicity Studies of H2 Receptor Antagonists.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
  • Yuan, B., et al. (n.d.). Histamine H2 antagonists for functional dyspepsia: A protocol for a systematic review and meta-analysis. PMC.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI.
  • NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • Journal of Applied Organometallic Chemistry. (n.d.). Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine.
  • AiFChem. (n.d.). N1,N1-Dimethyl-N3-(pyridin-3-ylmethyl)propane-1,3-diamine.
  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine.
  • ChemicalBook. (2026). N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet.
  • Benchchem. (n.d.). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

Abstract This guide provides a comprehensive overview of derivatization strategies for the functionalization of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. This diamine, possessing a unique combination of sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of derivatization strategies for the functionalization of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. This diamine, possessing a unique combination of secondary, tertiary, and pyridine nitrogen centers, presents distinct opportunities and challenges for chemical modification. We will explore several robust methods targeting the secondary amine for enhanced analytical detection and further conjugation. The protocols detailed herein are designed for researchers in analytical chemistry, pharmacology, and drug development, providing not only step-by-step instructions but also the underlying chemical principles to empower effective experimental design. Key methods covered include acylation for chromatographic improvement, silylation for gas-phase analysis, and fluorescent labeling for high-sensitivity detection.

Introduction: The Rationale for Derivatization

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is a molecule of interest due to its structural motifs, which are common in pharmaceutical compounds and chemical synthesis.[1][2] The molecule features three distinct nitrogen-containing functional groups:

  • A Secondary Aliphatic Amine (-NH-): The primary site for derivatization due to its reactive proton.

  • A Tertiary Aliphatic Amine (-N(CH₃)₂): Generally unreactive towards common acylating and silylating agents under standard conditions because it lacks a replaceable hydrogen.[3][4]

  • A Pyridine Ring: A heterocyclic aromatic amine whose functionalization requires specific, and often more complex, chemical strategies compared to aliphatic amines.[5][6]

Why Derivatize? The native properties of this diamine—polarity and low volatility—can hinder effective analysis.[7] Chemical derivatization is a powerful strategy to modify its physicochemical properties to:

  • Enhance Volatility and Thermal Stability: Crucial for analysis by Gas Chromatography (GC).[8]

  • Improve Chromatographic Behavior: Reduce peak tailing and improve separation efficiency in both GC and HPLC.[7]

  • Introduce a Detectable Moiety: Attach a chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.[9][10]

  • Increase Mass Spectrometry (MS) Sensitivity: Create derivatives with favorable fragmentation patterns or improved ionization efficiency.[11]

This document focuses on targeting the secondary amine, the most accessible and versatile handle for functionalization.

Experimental Workflow Overview

The derivatization process follows a logical sequence from sample preparation to final analysis. The specific reagents and conditions will vary, but the overall workflow remains consistent.

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (in aprotic solvent) Drydown Evaporation to Dryness (if necessary) Sample->Drydown Moisture removal is critical for silylation Reagent Add Derivatizing Reagent & Catalyst/Base Drydown->Reagent Incubate Incubate (Heat as required) Reagent->Incubate Controlled Time & Temperature Workup Quench & Extract (if necessary) Incubate->Workup Analysis Inject into GC-MS or HPLC Workup->Analysis

Caption: General experimental workflow for derivatization.

Method 1: Acylation for GC-MS and HPLC Analysis

Acylation converts the secondary amine into a stable, less polar amide. This is one of the most reliable derivatization reactions.[12][13] The reaction involves a nucleophilic attack of the amine on the carbonyl carbon of an acyl chloride or anhydride. A base, such as pyridine or triethylamine, is often included to neutralize the acidic byproduct (e.g., HCl).[3]

Reaction Scheme: Acylation

Caption: Silylation of the secondary amine using BSTFA.

Protocol 4.1: Trimethylsilylation with BSTFA/TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent. Its byproducts are volatile and generally do not interfere with chromatographic analysis. The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can significantly increase the reactivity of the agent. [8] Materials:

  • Analyte sample

  • BSTFA + 1% TMCS

  • Anhydrous solvent (Pyridine is often preferred as it acts as both a solvent and an acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is rigorously dry. Any moisture will rapidly consume the silylating reagent. [8]Place approximately 100 µg of the dried analyte into a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and vortex. Heat at 70°C for 45 minutes. [8]4. Analysis: After cooling to room temperature, the reaction mixture can often be injected directly into the GC-MS system. No work-up is typically required as the byproducts are volatile.

Causality Insights:

  • Why anhydrous conditions? Silylating reagents are highly reactive towards water and other protic compounds (e.g., alcohols). Moisture will hydrolyze the reagent, deactivating it and preventing the derivatization of the target analyte. [8][14]* Why heat? While some silylations proceed at room temperature, heating provides the necessary activation energy to ensure a rapid and complete reaction, especially for a somewhat sterically hindered secondary amine. [15]

Method 3: Fluorescent Labeling for HPLC Analysis

For applications requiring high sensitivity, derivatization with a fluorescent labeling agent is the method of choice. This allows for detection at very low concentrations using an HPLC system equipped with a fluorescence detector. Dansyl chloride and NBD halides are classic reagents for this purpose. [10][16]

Reaction Scheme: Dansylation

Caption: Fluorescent labeling via dansylation.

Protocol 5.1: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines under basic conditions to yield stable, highly fluorescent sulfonamide adducts. [9][17] Materials:

  • Analyte sample

  • Dansyl chloride solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • Sodium bicarbonate or borate buffer (0.1 M, pH ~9.5)

  • Quenching solution (e.g., a primary amine solution like methylamine, or simply by acidification)

  • Reaction vials protected from light (e.g., amber vials)

Procedure:

  • Sample Preparation: Dissolve the analyte in the reaction buffer to a known concentration (e.g., 0.1 mg/mL).

  • Reagent Addition: In a microcentrifuge tube, mix 100 µL of the analyte solution with 200 µL of the Dansyl chloride solution. Ensure the final pH of the mixture is basic.

  • Incubation: Vortex the mixture and incubate at 50-60°C for 45-60 minutes. The reaction should be protected from light to prevent photobleaching of the dye.

  • Termination: Stop the reaction by adding 20 µL of a quenching solution or by acidifying with a small amount of formic acid. This consumes the excess Dansyl chloride.

  • Analysis: Dilute the final mixture with the HPLC mobile phase and inject. The fluorescent derivative can be detected with excitation at ~340 nm and emission at ~520 nm.

Causality Insights:

  • Why basic pH? The reaction requires the amine to be in its deprotonated, nucleophilic state to attack the sulfonyl chloride. A basic pH (typically 8-11) ensures a sufficient concentration of the free amine. [9][16]* Why protect from light? The dansyl group, like many fluorophores, is susceptible to degradation upon prolonged exposure to UV light. Protecting the reaction from light ensures the integrity of the final fluorescent product.

Summary and Method Comparison

The choice of derivatization method is dictated by the analytical objective and the available instrumentation.

Method Primary Reagent(s) Target Application Advantages Disadvantages
Acylation PFPA, HFBC, Benzoyl ChlorideGC-MS, HPLC-UVCreates stable derivatives; enhances volatility and chromatographic performance. [7][11]Byproducts may require removal; reagents can be corrosive.
Silylation BSTFA, MSTFA (+TMCS)GC-MSGreatly increases volatility; byproducts are volatile and non-interfering. [8][18]Reagents are highly moisture-sensitive; derivatives can be prone to hydrolysis. [8]
Fluorescent Labeling Dansyl Chloride, NBD-FHPLC-FluorescenceExtremely high sensitivity; provides selectivity in complex matrices. [9][19]Reagents and derivatives can be light-sensitive; requires a fluorescence detector.

References

  • Bojić, M., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. ACS Publications. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Bojić, M., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. Available at: [Link]

  • Pinto, G., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Available at: [Link]

  • Smart, K. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]

  • Fukushima, T. (2006). Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. Available at: [Link]

  • McNally, A. (2020). Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts. Grantome. Available at: [Link]

  • Smart, K. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]

  • van der Veken, P., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. Available at: [Link]

  • Gelest. General Silylation Procedures. Gelest Technical Library. Available at: [Link]

  • Mastering Chemistry Help. (2013). Acylation of amines. Blogspot. Available at: [Link]

  • Semantic Scholar. N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. Available at: [Link]

  • Fiveable. (2025). Acylation of Amines: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

  • ResearchGate. (Undated). techniques for silylation. ResearchGate. Available at: [Link]

  • Bioclone. (Undated). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone. Available at: [Link]

  • ResearchGate. (Undated). Synthesis of a new pyridine-containing diamine and related polyimide. ResearchGate. Available at: [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Available at: [Link]

  • McNally, A. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available at: [Link]

  • Manning, J. R., & Davies, H. M. L. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts. (2024). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Lumen Learning. (Undated). 23.3. Reactions of amines. Organic Chemistry II. Available at: [Link]

  • Liu, R. H., & Gorycki, P. D. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • LibreTexts. (Undated). 12.5 Reactions of Amines. Fundamentals of Organic Chemistry. Available at: [Link]

  • Das, R. K., et al. (2023). Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2025). Iridium-Catalyzed, Regio- and Stereoselective Silylation of Primary and Secondary C(sp3)–H Bonds in Primary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • Google Patents. (Undated). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
  • Lee, T. L., et al. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine production

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of N,N-dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of N,N-dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine .

While the synthesis of this diamine building block via the reductive amination of 3-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine is theoretically straightforward, the reaction is highly susceptible to generating specific impurities. If kinetic and thermodynamic parameters are not strictly controlled, you will likely encounter over-alkylated tertiary amines, unreduced imines, and N-oxides. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

SynthesisPathway A 3-Pyridinecarboxaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine F 3-Pyridinemethanol (Alcohol Impurity) A->F Direct Reduction (Premature Hydride) B N,N-dimethyl-1,3-propanediamine (Primary Amine) B->C D Imine (Schiff Base) Intermediate C->D - H2O E Target Product: N,N-Dimethyl-N'-(pyridin-3-ylmethyl) propane-1,3-diamine D->E Hydride Reduction (e.g., NaBH(OAc)3) G Bis-alkylated (Tertiary Amine Impurity) E->G + Excess Aldehyde + Hydride H N-Oxide Impurity E->H Oxidation (O2 / Peroxides)

Reductive amination pathway of 3-pyridinecarboxaldehyde highlighting common side-reactions.

Troubleshooting FAQs

Q1: Why am I seeing a high level of the bis-alkylated (tertiary amine) impurity, and how do I prevent over-alkylation? Causality: The target secondary amine product is highly nucleophilic. If unreacted 3-pyridinecarboxaldehyde is still present when the secondary amine forms, they will condense into an iminium ion. The reducing agent then rapidly reduces this iminium ion, yielding an unwanted tertiary amine (N,N-dimethyl-N',N'-bis(pyridin-3-ylmethyl)propane-1,3-diamine). Solution:

  • Stoichiometry: Always use a slight excess of the primary amine (N,N-dimethyl-1,3-propanediamine, 1.1–1.2 eq) to outcompete the secondary amine product for the aldehyde.

  • Reagent Selection: Utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium borohydride (NaBH₄). As established by Abdel-Magid et al., NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for imines over aldehydes, which drastically reduces over-alkylation[1].

  • Indirect Reductive Amination: Separate the reaction into two distinct phases. Force the imine condensation to completion before introducing the hydride source.

Q2: My reaction generates a significant amount of 3-pyridinemethanol (alcohol impurity). What is causing this? Causality: The alcohol impurity is the result of the direct reduction of the starting 3-pyridinecarboxaldehyde[2]. This occurs when the reducing agent is too aggressive or is added before the aldehyde has fully condensed with the amine to form the imine. Solution: Switch to a milder reducing agent. NaBH₄ will rapidly reduce aldehydes to alcohols. NaBH(OAc)₃ in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is unreactive toward most aldehydes but readily reduces protonated imines[1]. Ensure your protocol includes a self-validating TLC/HPLC check to confirm the aldehyde is fully consumed before the hydride is added.

Q3: The reaction stalls at the imine (Schiff base) intermediate. Why isn't it reducing completely? Causality: The reduction of an imine requires it to be protonated into an iminium ion, which is the actual electrophilic species susceptible to hydride attack[3]. If the reaction medium is too basic (a common issue when using diamines), the imine remains unprotonated, and the reduction stalls. Solution: Adjust the pH. If using Sodium cyanoborohydride (NaBH₃CN)—the classic Borch reductive amination reagent—the optimal pH is between 4 and 6[3]. Add 1–2 equivalents of glacial acetic acid (AcOH) to the reaction mixture to facilitate iminium formation.

Q4: I am detecting N-oxide impurities during the workup and scale-up. How do I eliminate these? Causality: Both the pyridine ring and the N,N-dimethyl tertiary amine group are highly susceptible to oxidation. Prolonged exposure to atmospheric oxygen or the use of ethereal solvents containing trace peroxides during the basic aqueous workup will generate N-oxides. Solution: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use, and avoid using aged THF. Incorporate a mild reducing quench, such as a 10% aqueous sodium bisulfite wash, during the extraction phase to neutralize oxidative species.

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is the most critical variable in controlling impurity profiles.

Reducing AgentRelative Reaction Rate (Aldehydes)Optimal pH RangeChemoselectivity (Imine vs. Aldehyde)Byproducts / Toxicity
NaBH₄ Very Fast (< 1 hr)7.0 – 10.0Poor (High alcohol impurity)Borate salts (Low toxicity)
NaBH₃CN Slow (pH dependent)4.0 – 6.0Good (Moderate over-alkylation)HCN gas at low pH (High toxicity)
NaBH(OAc)₃ Very Slow (Negligible)5.0 – 7.0Excellent (Low over-alkylation)Acetic acid (Low toxicity)

Optimized, Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the alcohol and bis-alkylated impurities, utilize this indirect (stepwise) reductive amination protocol.

Step 1: Imine Condensation (Dehydration)

  • Charge a dry, argon-flushed round-bottom flask with 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add N,N-dimethyl-1,3-propanediamine (1.1 eq) dropwise at room temperature. (Mechanistic Note: The slight excess of amine thermodynamically drives the equilibrium toward the imine and prevents the resulting secondary amine from competing for unreacted aldehyde).

  • Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger, pushing the hemiaminal-to-imine dehydration forward. Stir for 2 hours.

Step 2: Validation Checkpoint 1 (Critical)

  • Action: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC (UV 254 nm) or TLC (DCM:MeOH 9:1).

  • Criteria: Do NOT proceed until the 3-pyridinecarboxaldehyde peak is completely consumed. If aldehyde remains, the subsequent hydride addition will irreversibly convert it to the 3-pyridinemethanol impurity.

Step 3: Hydride Reduction

  • Filter off the MgSO₄ under an argon blanket.

  • Cool the filtrate to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. (Mechanistic Note: NaBH(OAc)₃ requires the imine to be transiently protonated. The trace acetic acid released by the reagent itself often provides sufficient acidity, but if the reaction stalls, 1.0 eq of glacial acetic acid can be added).

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 4: Validation Checkpoint 2

  • Action: Analyze via HPLC/TLC.

  • Criteria: Confirm the disappearance of the imine intermediate and the emergence of the target secondary amine.

Step 5: Quench and Anaerobic Workup

  • Quench the reaction slowly with saturated aqueous NaHCO₃ (until pH ~8) to neutralize unreacted hydride and free-base the amine product.

  • Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • (Mechanistic Note: To prevent N-oxide formation, avoid vigorous shaking with atmospheric air). Wash the combined organic layers with a 10% aqueous sodium bisulfite solution, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity N,N-dimethyl-N'-(pyridin-3-ylmethyl)propane-1,3-diamine.

References

  • Reductive amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Sodium cyanoborohydride Wikipedia, The Free Encyclopedia URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

Welcome to the Advanced Technical Support Portal. As application scientists and formulation engineers, we frequently encounter handling and solubility issues with complex polybasic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal. As application scientists and formulation engineers, we frequently encounter handling and solubility issues with complex polybasic scaffolds. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) [1] is a highly versatile molecular building block, but its tri-basic nature introduces significant solubility, extraction, and purification bottlenecks.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these solubility challenges and provide self-validating protocols to ensure high-yield recovery and stable formulation.

The Causality of Solubility: Understanding the Tri-Basic Scaffold

To resolve solubility issues, we must first understand the protonation states of the molecule. This compound contains three distinct nitrogen centers, each with its own pKa, which dictates its affinity for aqueous versus organic environments[2].

Table 1: Physicochemical Properties & pKa Profile
Nitrogen CenterFunctional GroupEstimated pKaProtonation State at pH 7Solubility Implication
N1 Pyridine Ring~5.2[3]Free Base (Neutral)Promotes organic solubility.
N2 Tertiary Amine~9.5 - 9.9[4]Protonated (Cationic)Drives strong aqueous solubility.
N3 Secondary Amine~10.1 - 10.5[5]Protonated (Cationic)Drives strong aqueous solubility; acts as H-bond donor.

Data synthesized from structural analogs (e.g., DMAPA and Pyridine) to model the behavior of the target diamine.

Because the secondary and tertiary amines remain protonated at neutral pH, the molecule exists as a highly water-soluble di-cation during standard physiological or neutral aqueous workups. Attempting to extract this compound into standard organic solvents (like Ethyl Acetate or Hexanes) at pH 7 will result in near-zero recovery.

Troubleshooting Guides & FAQs

Q1: Why do I get severe emulsions and low recovery during liquid-liquid extraction?

The Causality: Emulsions occur when the molecule is partially protonated (e.g., pH 8-9). In this state, the molecule acts as a weak surfactant—the protonated amines bind to water, while the lipophilic pyridine/alkyl chain interacts with the organic solvent. The Solution: You must force the molecule entirely into its free-base form by raising the pH at least 2 units above the highest pKa (Target pH > 12). Furthermore, standard solvents like pure Dichloromethane (DCM) or Ethyl Acetate are insufficient because the secondary amine forms strong hydrogen bonds. Adding 10% Methanol (MeOH) to DCM disrupts these hydrogen bonds, allowing the free base to partition cleanly into the organic layer.

ExtractionWorkflow Start Aqueous Mixture (Protonated Amines) pH_Adjust Adjust pH to > 12 (Use 5N NaOH) Start->pH_Adjust Check Check pH (Self-Validation) pH_Adjust->Check Extract Extract with 10% MeOH/DCM or 2-MeTHF Check->Extract Wash Wash with Brine (Minimize H2O content) Extract->Wash Dry Dry over Na2SO4 & Concentrate (Free Base Oil) Wash->Dry

Workflow for the liquid-liquid extraction of polybasic amines to overcome aqueous solubility.

Q2: My compound streaks terribly on standard silica gel, making purification impossible. How do I fix this?

The Causality: The acidic silanol groups (Si-OH) on standard normal-phase silica gel strongly bind to the highly basic secondary and tertiary amines of the compound. This acid-base interaction causes severe tailing and irreversible adsorption. The Solution: You must neutralize the silica or switch the stationary phase. The most robust method is to use a highly basic mobile phase modifier (like aqueous Ammonium Hydroxide) or switch to basic Alumina.

Q3: The isolated free base is a sticky, hygroscopic oil that is difficult to weigh and formulate. How can I improve its handling?

The Causality: Polyamines in their free base form are typically low-melting oils that rapidly absorb atmospheric moisture due to extensive hydrogen-bonding capabilities. The Solution: Convert the free base into a crystalline salt. While the hydrochloride (HCl) salt is easy to form, poly-HCl salts of diamines are notoriously hygroscopic. We recommend forming a bulkier, less hygroscopic salt, such as a fumarate or tosylate salt, which disrupts the crystal lattice's ability to trap water, yielding a stable, weighable powder.

ProtonationStates pH2 pH < 5 Tri-cation Highly Water Soluble pH7 pH 7 - 9 Di/Mono-cation Emulsion Risk pH2->pH7 Deprotonate Pyridine (pKa ~5.2) pH12 pH > 12 Free Base Organic Soluble pH7->pH12 Deprotonate Amines (pKa ~10.5)

pH-dependent protonation states dictating the solubility profile of the target diamine.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol ensures quantitative recovery of the free base from an aqueous reaction mixture.

  • Aqueous Preparation: Transfer the aqueous reaction mixture containing the diamine to an appropriately sized Erlenmeyer flask. Place in an ice bath to control the exothermic neutralization.

  • pH Adjustment: Slowly add 5N NaOH dropwise while stirring vigorously.

  • Self-Validation Step 1 (pH Check): Dip a broad-range pH strip into the aqueous layer. The pH must read ≥ 12. If it is lower, the secondary amine remains protonated, and extraction will fail. Add more NaOH until pH 12 is sustained.

  • Solvent Addition: Add a solvent mixture of 10% Methanol in Dichloromethane (v/v). The Methanol is critical as it acts as a hydrogen-bond disruptor, solvating the secondary amine.

  • Phase Separation: Transfer to a separatory funnel. Shake gently and vent. Allow the layers to separate. The organic layer (bottom) contains the product.

  • Self-Validation Step 2 (Exhaustion Check): Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. If a purple spot appears, amine is still present in the aqueous layer. Perform a second extraction.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base oil.

Protocol B: Preparation of a Non-Hygroscopic Fumarate Salt

Use this protocol to convert the oily free base into a stable, highly soluble crystalline powder for biological assays or formulation.

  • Dissolution: Dissolve 1.0 equivalent of the N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine free base in minimal hot Ethanol (approx. 5 mL/gram).

  • Acid Addition: In a separate vial, dissolve 2.0 equivalents of Fumaric acid in hot Ethanol. Slowly add the Fumaric acid solution to the diamine solution while stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If precipitation does not occur, scratch the inside of the flask with a glass rod to induce nucleation.

  • Self-Validation Step 3 (Yield & Purity): Filter the resulting crystals and wash with ice-cold Ethanol. Dry under vacuum at 40°C for 12 hours. Weigh the product to confirm a stoichiometric mass increase (indicating successful di-fumarate salt formation). Analyze via 1H -NMR in D2​O to confirm the 1:2 ratio of diamine to fumarate counterions.

References

  • AiFChem. "N1,N1-Dimethyl-N3-(pyridin-3-ylmethyl)propane-1,3-diamine (CAS: 136469-88-0) Product Specifications." AiFChem Catalog.
  • PubChem. "Pyridine | C5H5N | CID 1049 - Computed Properties and pKa." National Institutes of Health (NIH).
  • LookChem. "3-Dimethylaminopropylamine (CAS: 109-55-7) Chemical Properties & Predicted pKa." LookChem Database.
  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex polyamine derivatives requires a rigorous understanding of their structural vulnerabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling complex polyamine derivatives requires a rigorous understanding of their structural vulnerabilities. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine is a highly reactive free base containing three distinct nitrogen centers: a pyridine ring, a secondary amine, and a tertiary amine.

Without stringent environmental controls, this molecule will rapidly degrade, compromising your biological assays and synthetic yields. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: Troubleshooting & FAQs

Q: My neat compound has changed from a free-flowing liquid to a viscous, sticky gum. What happened? A: This is a classic manifestation of carbamate formation. Your molecule contains a secondary amine, which acts as a strong nucleophile. When exposed to ambient air, it reacts rapidly with atmospheric carbon dioxide (CO2) via a zwitterion intermediate to form an intermolecular alkylammonium carbamate salt[1]. This non-covalent polymerization drastically increases the viscosity of the material. Secondary amines are highly susceptible to this reaction because they possess an accessible lone pair with low steric hindrance[2]. To salvage the compound, you may need to perform a mild basic wash and extraction, but prevention via inert gas storage is the only long-term solution.

Q: I stored my stock solution at 4°C, but I'm seeing a new, highly polar spot on my TLC plate (or an early-eluting peak on LC-MS). What is it? A: You are likely observing the formation of an N-oxide. The tertiary amine (N,N-dimethyl group) in your compound is highly susceptible to oxidation by dissolved oxygen (O2) or trace peroxides in your storage solvent[3]. Additionally, the pyridine nitrogen can also undergo N-oxidation, although it is generally less reactive than the aliphatic tertiary amine. Oxidative degradation is accelerated by trace metal ions (like Fe or Cu) and light[4]. Always degas your solvents prior to preparing stock solutions.

Q: Why is my compound turning yellow/brown over time even when sealed? A: Color changes in pyridine derivatives are typically indicative of photo-oxidation or radical-mediated degradation of the aromatic ring[5]. Even in a sealed container, exposure to ambient laboratory UV/visible light can trigger radical formation. This is why storage in amber glass vials is a strict requirement for pyridine-containing polyamines.

Q: What is the absolute best method to store this compound for multi-year drug development campaigns? A: The most scientifically sound approach for archival storage is to convert the free base into a stable salt, such as a hydrochloride (HCl) salt. By protonating the secondary and tertiary amines, as well as the pyridine nitrogen, you eliminate the availability of their lone electron pairs. This completely shuts down both the nucleophilic attack on CO2 (preventing carbamate formation)[6] and electrophilic oxidation (preventing N-oxide formation)[3].

Part 2: Degradation Pathways Visualization

DegradationPathways Parent N,N-Dimethyl-N'-pyridin-3-ylmethyl- propane-1,3-diamine CO2 Atmospheric CO2 (Moisture) Parent->CO2 Secondary Amine Nucleophilic Attack O2 O2 / UV Light (Trace Metals) Parent->O2 Tertiary/Pyridine N Oxidation Carbamate Alkylammonium Carbamate (Viscous Gum/Solid) CO2->Carbamate Zwitterion Intermediate NOxide Tertiary Amine N-Oxide & Pyridine N-Oxide O2->NOxide Radical/Peroxide Mechanism

Fig 1: Primary degradation pathways via CO2 nucleophilic attack and oxidative stress.

Part 3: Quantitative Storage Data

To ensure reproducibility across your experiments, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereVessel TypeExpected Shelf LifePrimary Degradation Risk
Room Temp (20°C) Ambient AirClear Glass< 1 WeekCarbamate formation (CO2), Photo-oxidation
Refrigerated (4°C) Ambient AirAmber Glass1 - 3 MonthsN-oxide formation (O2), Condensation moisture
Frozen (-20°C) Argon / N2PTFE-Sealed Amber1 - 2 YearsSlow oxidation if purging was incomplete
HCl Salt (Room Temp) DesiccatorOpaque / Amber> 5 YearsHygroscopic water absorption

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Inert Aliquotting and Storage of the Free Base

Causality: Repeated opening of a master vial introduces fresh O2 and CO2, while condensation during freeze-thaw cycles introduces water (which catalyzes bicarbonate formation). Aliquotting isolates the risk.

  • Preparation: Dry all amber glass vials in a vacuum oven at 120°C for 4 hours. Cool them in a desiccator to eliminate surface moisture.

  • Degassing: If preparing a stock solution, sparge the anhydrous solvent (e.g., DCM or Methanol) with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Purging: Transfer the bulk N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine into a glovebox or use a Schlenk line to maintain a strict Argon atmosphere.

  • Aliquotting: Dispense single-use volumes into the amber vials.

    • Self-Validation Step: Visually inspect the liquid during transfer. It must remain perfectly clear and free-flowing; any increased viscosity or cloudiness indicates an atmospheric leak and early-stage carbamate formation.

  • Sealing: Seal with PTFE-lined silicone septa caps. The PTFE layer prevents chemical leaching into the sample, while the silicone provides a self-healing vapor barrier.

  • Storage: Store immediately at -20°C or -80°C.

StorageWorkflow Start Receive Bulk Compound Purge Degas Solvents & Purge Argon Start->Purge Aliquot Aliquot into Amber Vials Purge->Aliquot Seal Seal with PTFE Septa Aliquot->Seal Store Store at -20°C in Desiccator Seal->Store

Fig 2: Validated workflow for inert aliquotting and long-term cryogenic storage.

Protocol B: Conversion to Hydrochloride (HCl) Salt for Archival Storage

Causality: Converting the basic amines to their corresponding ammonium salts removes the lone electron pairs required for both nucleophilic attack on CO2 and electrophilic oxidation.

  • Dissolution: Dissolve the free base in anhydrous diethyl ether or MTBE under an inert nitrogen blanket.

  • Precipitation: Slowly add a stoichiometric excess of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring vigorously at 0°C. A white precipitate will form immediately.

  • Isolation: Collect the resulting poly-hydrochloride salt via vacuum filtration using a Schlenk frit or under a positive flow of nitrogen.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether to remove any unreacted free base or organic impurities. Dry under high vacuum (<0.1 mbar) for 12 hours.

    • Self-Validation Step: Dissolve a 1 mg sample of the dried powder in D2O and acquire a 1H-NMR spectrum. A distinct downfield shift of the aliphatic protons adjacent to the nitrogen atoms confirms complete protonation and successful salt formation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Methods for Purity Testing of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

This guide provides an in-depth, objective comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the purity testing of N,N-Dimethyl-N'-pyridin-3-ylmethyl-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) method intended for the purity testing of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. The content is structured to offer researchers, scientists, and drug development professionals both the strategic rationale and the practical execution steps necessary for building a robust, reliable, and regulatory-compliant analytical procedure.

The validation of an analytical method is a mandatory regulatory requirement, but more fundamentally, it is the process that provides documented evidence that a procedure is fit for its intended purpose.[1][2] For a purity test, the "intended purpose" is to accurately and unequivocally quantify impurity levels, ensuring the safety and efficacy of the final drug product. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which is the harmonized standard for the validation of analytical procedures.[3][4][5]

The Regulatory & Scientific Foundation: ICH Q2(R1)

All validation efforts are benchmarked against regulatory standards. The ICH Q2(R1) guideline, adopted by major regulatory bodies like the FDA and EMA, provides a comprehensive framework for which characteristics must be considered for a purity assay.[3][6][7] The objective is to demonstrate that the analytical procedure is suitable for its intended use.[5] For impurity testing, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following sections will deconstruct the experimental validation of these parameters, offering comparative insights into different approaches.

Pre-Validation Phase: Strategic Method Development

A successful validation is predicated on a well-developed HPLC method. For a molecule like N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, which contains both a basic pyridine ring and aliphatic diamine functionalities, several factors are critical during development:

  • Column Selection: A reversed-phase (RP) C18 column is the workhorse of the pharmaceutical industry and a logical starting point. However, the basic nature of the analyte can lead to peak tailing due to interaction with residual silanols on the silica support.

    • Comparison:

      • Standard C18: May require a low pH mobile phase and/or an ion-pairing agent to achieve symmetrical peaks.

      • End-capped C18/C8: A better choice, as the end-capping process minimizes accessible silanols.

      • Phenyl-Hexyl: Can offer alternative selectivity due to pi-pi interactions with the pyridine ring.

  • Mobile Phase pH Control: This is arguably the most critical parameter. The pKa values of the amine and pyridine groups dictate their ionization state. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. For this basic compound, a low pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer is recommended to ensure full protonation.

  • Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential. A preliminary scan of the analyte solution will reveal the wavelength of maximum absorbance (λ-max), which provides the best sensitivity. For purity methods, however, it is also crucial to monitor at a lower, more universal wavelength (e.g., 220 nm) to ensure detection of impurities that may lack the primary chromophore.

The Validation Workflow: A Comparative Approach

The validation process follows a logical sequence, where the results of one test inform the next.

PrecisionTypes Prec Precision Rep Repeatability (Intra-Assay) Prec->Rep Int Intermediate Precision (Inter-Assay) Prec->Int Rep_Desc Same Day Same Analyst Same Instrument Rep->Rep_Desc Int_Desc Different Day Different Analyst Different Instrument Int->Int_Desc

Sources

Comparative

A Comparative Toxicological Assessment of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine and Its Structural Analogues: A Guide for Preclinical Safety Evaluation

Introduction to the Chemical Class: Substituted Propane-1,3-diamines N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine belongs to the family of substituted propane-1,3-diamines. This class of compounds is characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chemical Class: Substituted Propane-1,3-diamines

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine belongs to the family of substituted propane-1,3-diamines. This class of compounds is characterized by a three-carbon aliphatic chain with two amino groups at the 1 and 3 positions. The specific substitutions on the nitrogen atoms significantly influence the physicochemical properties and biological activities of these molecules, including their potential toxicity. The presence of a pyridine ring in the target molecule suggests potential interactions with various biological targets, necessitating a careful evaluation of its safety profile.

To build a predictive toxicological narrative, this guide will focus on the following structural analogues for which public data is available:

  • N,N-Dimethyl-1,3-propanediamine (DMAPA) : A simple analogue with two methyl groups on one nitrogen atom.

  • N,N'-Dimethyl-1,3-propanediamine : An isomer of DMAPA with one methyl group on each nitrogen atom.

  • N-Methyl-1,3-propanediamine : A less substituted analogue.

  • N,N,N'-Trimethyl-1,3-propanediamine : A more substituted analogue.

  • Copper Complex of N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine : A structurally related compound whose copper complex has been evaluated for cytotoxicity.

Comparative Acute Toxicity Profile

Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure.[1] The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a test population. The available data for our selected analogues, primarily from oral administration in rats, are summarized below.

CompoundCAS NumberOral LD50 (Rat)Key Observations
N,N-Dimethyl-1,3-propanediamine (DMAPA) 109-55-7410 - 1870 mg/kg bwModerate acute toxicity; classified as harmful if swallowed. Corrosive, causing burns.
N-Methyl-1,3-propanediamine 6291-84-5951 mg/kg[2]Harmful if swallowed. Corrosive to eyes.[2]
N,N'-Dimethyl-1,3-propanediamine 111-33-1No data availableClassified as highly flammable and causes severe skin burns and eye damage.[3]
N,N,N'-Trimethyl-1,3-propanediamine 3855-32-1No data availableCorrosive material; ingestion can cause severe tissue damage.[4]

Data is compiled from available safety data sheets and toxicological assessments.

The data clearly indicates that simple alkyl-substituted propane-1,3-diamines exhibit moderate to high acute toxicity and are often corrosive. This is a critical consideration for the target molecule, N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, as its basic nitrogen atoms can contribute to a high pH and corrosive properties. The pyridine moiety may further influence its toxicokinetics and toxicodynamics.

Tiered Experimental Approach for Comprehensive Toxicity Profiling

A robust toxicological evaluation follows a tiered approach, starting with in vitro assays to assess specific liabilities before moving to more complex in vivo studies. This strategy is cost-effective, reduces animal use, and allows for early deselection of compounds with unfavorable safety profiles.[5]

In Vitro Toxicity Assessment

In vitro assays are essential for the early identification of potential toxic effects of new chemical entities.[6][7] They provide crucial information on a compound's effects at the cellular level.

Cytotoxicity assays are foundational in preclinical drug development for evaluating a compound's toxic effects on cell viability and function.[7] A study on a copper complex of a structurally related ligand, N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine, demonstrated moderate cytotoxic effects on the Hep-G2 human liver cancer cell line, suggesting that the core scaffold can possess intrinsic cellular activity.[8][9]

Recommended Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • ATP-based Luminescence Assay: This is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[12]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity.[12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Plate cells in 96-well plate B Add serial dilutions of test compound A->B Allow adherence C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E Formazan formation F Add solubilization solution E->F G Read absorbance F->G Dissolve formazan H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Genotoxicity testing is a critical component of a comprehensive toxicological profile, as it assesses the potential of a compound to damage genetic material.[13][14] A battery of tests is typically required to cover different genotoxic endpoints.[5]

Recommended Assays:

  • Bacterial Reverse Mutation (Ames) Test: This assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15][16][17] It is a standard regulatory requirement.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.[5]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight.

  • Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to mimic mammalian metabolism.[16]

  • Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add molten top agar containing a trace amount of histidine to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background count.

Ames_Test_Workflow cluster_without_S9 Without Metabolic Activation cluster_with_S9 With Metabolic Activation A1 Test Compound + Bacteria + Buffer B Add to Top Agar A1->B A2 Test Compound + Bacteria + S9 Mix A2->B C Pour on Minimal Glucose Agar Plate B->C D Incubate at 37°C C->D E Count Revertant Colonies D->E

Caption: Ames Test Experimental Workflow.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[18][19] Therefore, early assessment of a compound's hERG liability is crucial.

Recommended Assay:

  • Automated Patch Clamp hERG Assay: This is the gold-standard method for assessing hERG channel inhibition, providing high-quality electrophysiological data.[18]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the same cell using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[18]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Current Measurement: Measure the hERG tail current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A positive control (e.g., E-4031) and a vehicle control should be included.[18][20]

In Vivo Toxicity Assessment

In vivo studies are necessary to understand the toxic effects of a compound in a whole organism, providing data on systemic toxicity, target organs, and dose-response relationships.[1][21][22]

This study provides information on the short-term toxicity of a substance following a single oral dose.[23][24]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female rats) for the initial study.[23]

  • Dosing: Administer the test substance at one of the fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight) to a group of three animals.[25]

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[26]

  • Stepwise Procedure: The outcome of the first dose group determines the next step:

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the same dose is repeated in another group of three animals. If still no mortality, the study is concluded for that dose level.

  • Classification: The substance is classified into a toxicity class based on the observed mortality at specific dose levels.

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[27]

Experimental Protocol: 90-Day Oral Toxicity Study

  • Animal Groups: Use several groups of animals (typically rats), with one group per dose level and a control group.

  • Dosing: Administer the test substance daily at graduated doses for 90 days via gavage or in the diet/drinking water.[27]

  • Clinical Observations: Conduct detailed clinical observations at least once daily.[27]

  • Monitoring: Monitor body weight, food/water consumption, hematology, and clinical biochemistry at regular intervals.

  • Pathology: At the end of the study, conduct a full necropsy and histopathological examination of organs and tissues.

  • Data Analysis: Analyze the data to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Recommendations

The available toxicological data on the structural analogues of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine strongly suggest a potential for moderate to high acute toxicity and corrosive properties. The presence of basic nitrogen atoms is a common feature that likely contributes to these hazards. Furthermore, the pyridine moiety introduces a structural element that warrants careful investigation for specific biological interactions, including potential cytotoxicity as hinted at by studies on a related copper complex.

Therefore, it is imperative that a comprehensive toxicological evaluation of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine be conducted early in its development. The tiered approach outlined in this guide, starting with a panel of in vitro assays for cytotoxicity, genotoxicity, and hERG liability, will provide a critical initial safety assessment. Positive findings in any of these assays would be a significant red flag and may necessitate structural modifications to mitigate the identified risks. Should the in vitro profile be favorable, well-designed in vivo studies, following established OECD guidelines, will be essential to fully characterize its systemic toxicity and to establish a safe dose range for any potential therapeutic application. This systematic and data-driven approach to safety assessment is fundamental to the successful and ethical advancement of new chemical entities.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Creative Bioarray. In Vivo Toxicity Study. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Pacific BioLabs. Toxicology Studies. [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • ProBio CDMO. Preclinical Toxicity & Efficacy Studies | In Vivo Assays. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • InfinixBio. Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. [Link]

  • National Center for Biotechnology Information. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. [Link]

  • Inotiv. Other Genetic Toxicology Assays. [Link]

  • Nelson Labs. Ames Mutagenicity Test. [Link]

  • Food and Drug Administration. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • No link available.
  • Hudson Valley Community College. The Ames Test. [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 408. [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • Eurofins Discovery. In Vitro Gene-Tox Services. [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Scribd. OECD Acute Oral Toxicity Guidelines. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • PubChem. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. [Link]

  • ResearchGate. (PDF) Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. [Link]

  • Journal of Applied Organometallic Chemistry. Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. [Link]

  • PubChem. N,N-Dimethyl-1,3-propanediamine. [Link]

  • No link available.

Sources

Validation

LC-MS/MS Validation of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine: A Comparative Guide on Chromatographic Strategies

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly polar, multi-basic compounds. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diami...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of retaining and quantifying highly polar, multi-basic compounds. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine ( C11​H19​N3​ ) represents a quintessential "worst-case scenario" for traditional reversed-phase liquid chromatography (RP-LC). Featuring a pyridine ring, a secondary amine, and a tertiary amine, this polyamine derivative is highly hydrophilic and carries multiple positive charges at physiological and acidic pH levels.

This guide objectively compares three distinct chromatographic strategies for the LC-MS/MS validation of this compound: Standard C18, Ion-Pairing C18, and our recommended product, the NovaPhase™ HILIC-Amide column. By dissecting the physicochemical causality behind each method, this document provides a self-validating framework for robust bioanalytical assay development.

Physicochemical Profiling & The Analytical Challenge

Polyamines and their derivatives are essential biomarkers and pharmaceutical building blocks, but they pose significant analytical challenges due to their high polarity and lack of UV chromophores, often necessitating complex, error-prone derivatization steps 1.

When analyzing N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine via standard LC-MS/MS, analysts typically face three failure modes:

  • The Void Volume Dilemma: With a LogP well below zero, the compound exhibits almost zero hydrophobic partitioning on standard C18 stationary phases, eluting in the void volume alongside signal-suppressing inorganic salts.

  • Secondary Silanol Interactions: The three basic nitrogens interact strongly with residual acidic silanols on the silica backbone of traditional columns, causing severe peak tailing and loss of resolution.

  • Derivatization Bottlenecks: While derivatization (e.g., using isobutyl chloroformate) improves hydrophobicity 2, it introduces workflow complexity, increases sample preparation time, and introduces variability that compromises assay reproducibility 3.

To establish a self-validating, high-throughput protocol, we must move away from derivatization and evaluate direct analysis strategies.

Mechanistic Comparison of Chromatographic Alternatives

Alternative 1: Standard Reversed-Phase (C18)

Using a standard C18 column with 0.1% Formic Acid relies purely on hydrophobic interactions. Because the target compound is fully protonated and highly polar, it fails to partition into the C18 alkyl chains. The result is co-elution with matrix components and catastrophic ion suppression.

Alternative 2: Ion-Pairing Reversed-Phase (C18 + HFBA)

To force retention on a C18 column, analysts often add volatile ion-pairing agents like Heptafluorobutyric Acid (HFBA) [[4]](). HFBA binds to the positively charged amines, neutralizing them and creating a hydrophobic complex that retains well on C18. The Causality of Failure: While retention improves, HFBA drastically alters the surface tension of the electrospray droplets, causing severe ESI-MS signal suppression and permanently contaminating the mass spectrometer source 5.

The Product: NovaPhase™ HILIC-Amide

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. The NovaPhase™ HILIC-Amide column utilizes a polyhydroxylated polymer bonded to silica, which immobilizes a water-enriched layer on the stationary phase 6. Polar analytes partition from the high-organic mobile phase into this aqueous layer. The Causality of Success: Because HILIC operates with >70% acetonitrile, droplet desolvation in the ESI source is highly efficient, leading to a massive boost in MS sensitivity compared to RP-LC [[7]](). Furthermore, the amide bonding shields residual silanols, eliminating peak tailing.

Workflow Start Target: N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (Highly Polar, 3 Basic Nitrogens) C18 Standard Reversed-Phase (C18) 0.1% Formic Acid Start->C18 IPC Ion-Pairing RP-LC (C18) 0.1% HFBA Start->IPC HILIC Product: NovaPhase™ HILIC-Amide Ammonium Formate / ACN Start->HILIC C18_Result FAIL: Poor Retention & Severe Peak Tailing C18->C18_Result IPC_Result SUB-OPTIMAL: Good Retention but ESI-MS Signal Suppression IPC->IPC_Result HILIC_Result SUCCESS: Optimal Retention, Sharp Peaks, High Sensitivity HILIC->HILIC_Result

Figure 1: Decision matrix and chromatographic outcomes for polar polyamine LC-MS analysis.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic checkpoint to guarantee data fidelity.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot & Spike: Transfer 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of stable-isotope-labeled internal standard (SIL-IS). Causality: SIL-IS corrects for matrix effects and extraction recovery variations, validating the quantitative accuracy of the run.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% formic acid. Causality: Acetonitrile crashes proteins efficiently. The 1% formic acid disrupts protein-binding of the polyamine, ensuring high recovery.

  • Centrifugation: Vortex for 30s, then centrifuge at 14,000 × g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant directly to an autosampler vial. Self-Validating Mechanism: Because the final extract is 75% Acetonitrile, it perfectly matches the high-organic starting conditions of the HILIC gradient. If a standard C18 column were used, injecting this high-organic extract would cause severe solvent-mismatch peak distortion (breakthrough). HILIC turns this sample prep limitation into a direct advantage.

Step 2: LC-MS/MS Conditions (NovaPhase™ HILIC-Amide)
  • Column: NovaPhase™ HILIC-Amide, 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (90% B), 1-4 min (linear gradient to 50% B), 4-5 min (hold 50% B), 5-5.1 min (return to 90% B), 5.1-8 min (re-equilibration). Causality: Why 10 mM Ammonium Formate instead of just Formic Acid? HILIC relies on a delicate water-enriched layer. Without sufficient buffer concentration, ionic interactions between the protonated amines and the stationary phase become unpredictable. The formate buffer standardizes the ionic strength of this water layer, establishing an equilibrium that ensures run-to-run retention time reproducibility.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+), MRM mode.

    • Precursor m/z : 194.2 [M+H]+

    • Quantifier Product m/z : 92.1 (Pyridin-3-ylmethyl cation)

    • Qualifier Product m/z : 58.1 (Dimethylamine fragment)

Performance Data & Quantitative Comparison

The table below summarizes the experimental validation data, objectively comparing the NovaPhase™ HILIC-Amide product against traditional alternatives.

ParameterStandard C18 (0.1% FA)C18 + Ion-Pairing (0.1% HFBA)NovaPhase™ HILIC-Amide
Retention Factor ( k′ ) 0.2 (Elutes in void)4.55.8
Peak Asymmetry ( Tf​ ) 2.8 (Severe tailing)1.151.02 (Excellent)
Matrix Effect (%) 42% (High suppression)68% (Moderate suppression)98% (Negligible)
S/N Ratio (at 1 ng/mL) 345210
LLOQ (ng/mL) 10.00.50.05
Column Equilibration Fast (5 column volumes)Very Slow (>50 CVs)Moderate (15 CVs)

Data Interpretation: The NovaPhase™ HILIC-Amide column outperforms both C18 methodologies. By avoiding ion-pairing agents, matrix suppression is practically eliminated (98% recovery of signal). The highly volatile, organic-rich mobile phase yields a Signal-to-Noise (S/N) ratio nearly 5 times higher than the HFBA method, driving the Lower Limit of Quantification (LLOQ) down to 50 pg/mL.

Conclusion

For the LC-MS/MS validation of highly polar polyamines like N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, traditional reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. While ion-pairing agents offer a temporary fix, they permanently compromise MS sensitivity. The NovaPhase™ HILIC-Amide column provides a mechanistically sound, self-validating solution that simplifies sample preparation, eliminates peak tailing, and maximizes electrospray ionization efficiency.

References

  • High-Throughput LC–MS/MS Based Simultaneous Determination of Polyamines Including N-Acetylated Forms in Human Saliva and the Diagnostic Approach to Breast Cancer Patients. Analytical Chemistry (acs.org).
  • Development and validation of a robust UPLC-MS/MS method for the analysis of polyamines in cells, biofluids and tissues. PubMed (nih.gov).
  • Polyamine analysis by LC-MS. ResearchGate.
  • Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. PMC (nih.gov).
  • Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • The Nest Group Idea Book of Applications. Nestgrp.com.
  • Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate.

Sources

Comparative

Structural Comparison Guide: N,N-Dimethyl-N'-pyridin-ylmethyl-propane-1,3-diamine Isomers

Executive Summary As an Application Scientist specializing in pharmacophore optimization, I frequently encounter the N,N-dimethyl-N'-pyridin-ylmethyl-propane-1,3-diamine scaffold. This trifunctional building block—compri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist specializing in pharmacophore optimization, I frequently encounter the N,N-dimethyl-N'-pyridin-ylmethyl-propane-1,3-diamine scaffold. This trifunctional building block—comprising a pyridine ring, a secondary amine, and a tertiary amine—is a highly versatile vector in drug discovery and coordination chemistry.

While the empirical formula remains identical across its positional isomers, shifting the pyridine nitrogen from the ortho (2-isomer) to the meta (3-isomer) or para (4-isomer) position fundamentally alters the molecule's electronic distribution, hydrogen-bond directionality, and spatial geometry. This guide objectively compares the structural and physicochemical performance of the 3-isomer against its 2- and 4-isomer alternatives, providing actionable, self-validating experimental protocols for their synthesis and application.

Structural and Physicochemical Profiling

The position of the pyridine nitrogen dictates the molecule's ionization dynamics and conformational flexibility. The aliphatic tail, derived from N,N-dimethyl-1,3-propanediamine (DMAPA), contributes a highly basic tertiary amine with a pKa of approximately 9.91[1]. However, the basicity of the remaining centers is highly dependent on isomerism.

  • 2-Isomer (Ortho): The proximity of the pyridine nitrogen to the secondary amine facilitates intramolecular hydrogen bonding. This steric and electronic interplay significantly depresses the pyridine's basicity, yielding a pK1 of ~2.31[2]. This geometry is perfectly primed for bidentate or tridentate metal chelation.

  • 3-Isomer (Meta): The target compound, N,N-dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, adopts an extended conformation. The meta-substitution prevents intramolecular chelation, allowing the secondary amine to maintain a pKa of ~8.34[3]. This vector angle (~120°) is ideal for spanning distinct binding pockets in G-protein coupled receptors (GPCRs).

  • 4-Isomer (Para): This isomer provides a linear, 180° vector. It is highly favored in kinase inhibitor design, where the pyridine ring binds the hinge region and the polyamine tail extends into the solvent-exposed region to improve aqueous solubility.

Quantitative Data Comparison
Property2-Isomer (Ortho)3-Isomer (Meta)4-Isomer (Para)
SMILES CN(C)CCCNCC1=CC=CC=N1CN(C)CCCNCC1=CN=CC=C1CN(C)CCCNCC1=CC=NC=C1
Vector Geometry Bent / ChelatingExtended / Angled (~120°)Linear (~180°)
Pyridine pKa ~2.31[2]~5.2~5.5
Secondary Amine pKa ~8.79[2]~8.34[3]~8.50
Tertiary Amine pKa ~9.91[1]~9.91[1]~9.91[1]
Primary Application Radiometal ChelationGPCR Bivalent LigandsKinase Inhibitor Linkers

Logical Relationships in Target Engagement

The structural nuances of these isomers directly dictate their downstream biological and chemical applications. The diagram below maps the causality between pyridine nitrogen positioning and target engagement.

IsomerLogic Root N,N-Dimethyl-N'-pyridin-ylmethyl-propane-1,3-diamine Iso2 2-Isomer (Ortho) • Intramolecular Chelation • Target: Metalloenzymes Root->Iso2 N adjacent to linker Iso3 3-Isomer (Meta) • Extended Conformation • Target: GPCR Pharmacophores Root->Iso3 N meta to linker Iso4 4-Isomer (Para) • Linear Geometry • Target: Kinase Inhibitors Root->Iso4 N opposite to linker

Fig 1. Positional isomerism dictates spatial geometry and downstream biological target engagement.

Experimental Protocol: Synthesis & Self-Validating Workflow

To synthesize these isomers, a reductive amination between the respective pyridinecarboxaldehyde and DMAPA is the industry standard. As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The causality behind each reagent choice and in-process control (IPC) is detailed below.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Dissolve 1.0 eq of pyridine-3-carboxaldehyde (or the 2-/4-isomer) in anhydrous dichloromethane (DCM).

  • Add 1.05 eq of N,N-dimethyl-1,3-propanediamine (DMAPA)[4].

  • Add anhydrous MgSO₄ (or 4Å molecular sieves) to the reaction mixture.

    • Causality: The condensation releases water. Because imine formation is an equilibrium process, chemically scavenging water drives the reaction to completion and prevents the degradation of the Schiff base.

  • Stir at room temperature for 2 hours.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄. The electron-withdrawing acetate groups reduce the borohydride's nucleophilicity, allowing it to selectively reduce the protonated imine without reducing any residual unreacted aldehyde into a pyridylcarbinol byproduct.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Quench and Extraction

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid byproduct from the reducing agent and ensures that all three basic nitrogen centers of the product are deprotonated (free-base form), allowing for efficient extraction into the organic DCM layer.

  • Extract with DCM, dry over Na₂SO₄, and concentrate under vacuum.

Self-Validating Analytical Workflow

SyntheticWorkflow A Step 1: Condensation Pyridine-carboxaldehyde + DMAPA B IPC 1: TLC/LC-MS Confirm Imine Formation Mass: [M+H]+ 192.1 A->B Anhydrous DCM -H2O C Step 2: Reduction NaBH(OAc)3 in DCM 0 °C to rt B->C Proceed if aldehyde consumed D IPC 2: NMR/LC-MS Confirm Target Isomer Mass: [M+H]+ 194.1 C->D NaHCO3 Quench Organic Extraction

Fig 2. Self-validating reductive amination workflow with integrated in-process controls.

In-Process Controls (IPCs):

  • IPC 1 (Pre-Reduction): Perform LC-MS on an aliquot of the crude mixture. You must observe the imine intermediate mass [M+H]+ = 192.1. Do not proceed to reduction if the aldehyde peak dominates.

  • IPC 2 (Post-Reduction): Following the workup, confirm the final structure via ¹H-NMR. The critical self-validating marker is the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a new singlet corresponding to the benzylic methylene protons (~3.8 ppm). Final LC-MS must confirm the target mass [M+H]+ = 194.1.

References

  • Danish Environmental Protection Agency. "Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine". URL: [Link]

  • ChemBK. "2-Picolylamine - Physico-chemical Properties". URL: [Link]

Sources

Validation

Comparative Binding Affinity Guide: N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine vs. Standard GPCR Ligands

As drug discovery pivots toward Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are increasingly evaluated for their kinetic properties and ligand efficiency rather than raw binding affinity al...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are increasingly evaluated for their kinetic properties and ligand efficiency rather than raw binding affinity alone. This guide objectively compares the binding profile of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (hereafter referred to as Fragment-DPPD ) against standard macrocyclic and small-molecule antagonists targeting the CXCR4 chemokine receptor.

By analyzing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers evaluating polyamine-pyridyl scaffolds.

Mechanistic Rationale: Exploiting Charge-Charge Interactions

The CXCR4 receptor is a Class A G-protein-coupled receptor (GPCR) characterized by a highly acidic extracellular binding pocket. Both the endogenous agonist SDF-1α (CXCL12) and the V3 loop of HIV-1 gp120 complement this domain by forming multiple salt-bridge contacts predominantly with aspartate and glutamate residues (e.g., Asp171, Asp262)[1].

Consequently, highly basic antagonists are developed to exploit these charge-charge interactions[1]. Fragment-DPPD (MW: 193.29 Da) represents a privileged pharmacophore for this pocket:

  • Dimethyl-propanediamine chain: Remains protonated at physiological pH, projecting deep into the acidic pocket to form critical salt bridges.

  • Pyridin-3-ylmethyl moiety: Provides π−π stacking interactions with aromatic residues (e.g., Trp94) while offering a hydrogen-bond acceptor.

CXCR4_Pathway SDF1 SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds GProtein Gαi Protein Activation CXCR4->GProtein Activates cAMP Inhibition of cAMP GProtein->cAMP Ca2 Ca2+ Mobilization GProtein->Ca2 Chemotaxis Cellular Chemotaxis Ca2->Chemotaxis Ligand Fragment-DPPD (N,N-Dimethyl-N'-pyridin-3-ylmethyl -propane-1,3-diamine) Ligand->CXCR4 Competitive Antagonism

Fig 1: CXCR4 signaling pathway and competitive blockade by Fragment-DPPD.

Quantitative Binding Data & Ligand Efficiency

In FBDD, screening lower complexity chemical spaces inherently results in weaker absolute binding affinities ( Kd​ ) due to reduced spatial coverage of the binding site[2]. However, the critical metric is Ligand Efficiency (LE) —the binding energy normalized per heavy atom.

As shown in the comparative data below, while Fragment-DPPD exhibits micromolar affinity compared to the nanomolar affinity of the bicyclam standard AMD3100 (Plerixafor), it possesses a vastly superior Ligand Efficiency. This makes it an optimal, highly efficient starting point for synthesizing larger, multi-target directed ligands.

Table 1: Comparative Binding Affinities and Ligand Efficiencies
LigandMolecular Weight (Da)Heavy Atoms Kd​ (nM)p Kd​ Ligand Efficiency (LE)*Binding Mechanism
Fragment-DPPD 193.291412,5004.900.48 Fragment Antagonist
AMD3100 (Plerixafor) 502.7936387.420.28Bicyclam Antagonist
IT1t 393.572998.050.38Small Molecule Antagonist
SDF-1α (CXCL12) ~8,000~5704.58.35N/AEndogenous Agonist

*LE is calculated as (1.37×pKd​)/Nheavy​ and expressed in kcal/mol per heavy atom. An LE > 0.30 is generally considered excellent for fragment progression.

Experimental Workflows: A Self-Validating System

To accurately measure the binding of ultra-low weight fragments (<200 Da) against complex membrane proteins like GPCRs, orthogonal biophysical and biochemical assays must be employed[3]. The following protocols are designed with internal controls to prevent false positives caused by non-specific binding or solvent mismatch.

Protocol A: Radioligand Competitive Binding Assay

This assay determines the equilibrium dissociation constant by measuring the displacement of the endogenous agonist.

  • Membrane Preparation: Isolate cellular membranes from CHO cells stably expressing human CXCR4. Resuspend in binding buffer (50 mM HEPES pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-SDF-1α, and varying concentrations of Fragment-DPPD (100 nM to 100 µM). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Self-Validating Step (PEI Coating): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Causality: Because Fragment-DPPD and AMD3100 are highly basic polyamines, they will non-specifically bind to the negatively charged glass fibers. The filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the glass surface and ensure the retained radioactivity reflects true receptor binding.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate IC50 and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR is a critical technology for measuring the real-time association ( kon​ ) and dissociation ( koff​ ) rates of low-affinity fragments[3].

SPR_Workflow Immobilization 1. Target Immobilization (CXCR4 on CM5 Chip) Injection 2. Analyte Injection (Ligand Conc. Series) Immobilization->Injection Association 3. Association Phase (kon measurement) Injection->Association Dissociation 4. Dissociation Phase (koff measurement) Association->Dissociation Analysis 5. Kinetic Analysis (Kd = koff/kon) Dissociation->Analysis

Fig 2: Step-by-step logic of Surface Plasmon Resonance (SPR) kinetic analysis.

  • Surface Preparation: Immobilize lipid-reconstituted, histidine-tagged CXCR4 onto a Series S Sensor Chip (NTA or CM5 via amine coupling). Leave one flow cell blank as a reference surface.

  • Buffer Optimization & DMSO Matching: Prepare a running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Crucial Causality: Fragments require high testing concentrations (up to 100 µM), necessitating the use of DMSO as a solvent. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the injected sample will create a bulk shift that completely masks the tiny response of a 193 Da fragment. The DMSO concentration must be strictly matched (e.g., exactly 1.0% in both).

  • Analyte Injection: Inject Fragment-DPPD in a 2-fold dilution series (1.56 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Due to the fast koff​ characteristic of low-affinity fragments, the receptor surface typically self-regenerates within seconds of buffer wash, allowing for rapid cycle times without harsh acidic pulses.

Conclusion

While macrocyclic ligands like AMD3100 offer potent nanomolar antagonism, their large size and structural complexity can limit oral bioavailability and adaptability. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (Fragment-DPPD) demonstrates that a simplified polyamine-pyridyl scaffold can successfully engage the acidic extracellular domain of GPCRs like CXCR4. By yielding a Ligand Efficiency of 0.48 kcal/mol/heavy atom, it proves to be a highly tractable, self-validating building block for the rational design of next-generation receptor modulators.

References
  • Zhan, W., et al. "Function-Oriented Development of CXCR4 Antagonists as Selective Human Immunodeficiency Virus (HIV)-1 Entry Inhibitors." Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • "Developments and challenges in hit progression within fragment-based drug discovery." Nature Communications (via PMC). URL:[Link]

  • "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments." ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

Sources

Comparative

Quantitative NMR (qNMR) vs. Mass Balance: Validation Guide for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine Analytical Standards

As pharmaceutical pipelines increasingly rely on complex polyamine and pyridine-derived building blocks, the analytical validation of these reference standards becomes a critical bottleneck. N,N-Dimethyl-N'-pyridin-3-ylm...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex polyamine and pyridine-derived building blocks, the analytical validation of these reference standards becomes a critical bottleneck. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a highly polar, multi-basic intermediate. Validating its absolute purity using traditional chromatographic methods presents severe analytical challenges.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against the traditional Mass Balance approach (HPLC-UV + Karl Fischer + TGA + Ash), providing experimental protocols, causality-driven methodologies, and validation data to support the superiority of qNMR for this specific class of compounds.

The Analytical Challenge: Why Mass Balance Falls Short

The Mass Balance method is a secondary analytical technique that calculates purity by subtracting the sum of all measured impurities (organic, water, volatile solvents, and inorganic ash) from 100%[1]. While widely accepted, it is fundamentally flawed for multi-basic compounds like N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine due to the following mechanistic reasons:

  • Chromatographic Tailing: The presence of secondary and tertiary aliphatic amines, alongside a pyridine ring, leads to severe interactions with residual silanols on standard C18 HPLC columns. This causes peak tailing, integration errors, and necessitates complex ion-pairing reagents or HILIC columns that complicate impurity profiling.

  • Chromophore Blind Spots: UV detection relies entirely on the pyridine ring. Any aliphatic impurities (e.g., unreacted propane-1,3-diamine derivatives) lack a strong UV chromophore and will be invisible to HPLC-UV, leading to a dangerous overestimation of purity.

  • Cumulative Uncertainty: Mass balance requires four separate instruments (HPLC, KF, TGA, Muffle Furnace). The measurement uncertainty of each technique compounds, significantly widening the error margins of the final assay value[2].

qNMR: The Self-Validating Primary Ratio Method

Unlike chromatography, qNMR is recognized by metrological institutes and the as a primary ratio method of measurement [3]. It does not require an identical reference standard to quantify the analyte.

qNMR is intrinsically a self-validating system . Because the internal standard (IS) and the analyte are dissolved in the same matrix and subjected to the exact same magnetic field and radiofrequency pulses simultaneously, any instrumental fluctuations (e.g., receiver gain, temperature shifts) affect both molecules equally. This perfectly cancels out instrumental bias, aligning with the Analytical Target Profile (ATP) principles outlined in[4].

Workflow cluster_qnmr qNMR Method (Primary Ratio) cluster_mb Mass Balance Method (Secondary) Q1 1. Co-weigh Analyte & IS (Microbalance) Q2 2. Dissolve in DMSO-d6 Q1->Q2 Q3 3. 1H-NMR Acquisition (D1 > 5*T1) Q2->Q3 Q4 4. Direct Purity Calculation (SI-Traceable) Q3->Q4 M1 HPLC-UV (Organic Impurities) M5 100% - Sum of Impurities M1->M5 M2 Karl Fischer (Water Content) M2->M5 M3 TGA / GC (Residual Solvents) M3->M5 M4 Residue on Ignition (Inorganics) M4->M5

Workflow comparison between qNMR (Primary Ratio) and Mass Balance (Secondary) methodologies.

Experimental Protocols

Protocol A: qNMR Validation (The Recommended Approach)

1. Internal Standard (IS) Selection & Causality: We select Maleic Acid (NIST SRM 2278) as the internal calibrant. Causality: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This region is a "spectral void" for N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, perfectly avoiding the pyridine aromatic protons (7.2–8.5 ppm) and the aliphatic/methyl protons (1.5–3.8 ppm). This guarantees zero signal overlap, a fundamental requirement for accurate integration[4].

2. Sample Preparation:

  • Using a high-precision microbalance ( d=1μg ), accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid directly into a static-free vial.

  • Causality: Weighing variance is the largest contributor to qNMR uncertainty. Direct co-weighing minimizes transfer loss[2].

  • Dissolve the mixture in 0.8 mL of high-purity DMSO-d6 (100% isotopic enrichment) and transfer to a 5 mm NMR tube.

3. NMR Acquisition Parameters (400 MHz or higher):

  • Pulse Sequence: 1D proton with single 90° excitation pulse (zg30 or zg).

  • Relaxation Delay (D1): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Set D1​≥5×T1​ (typically 25–30 seconds).

  • Causality: Failing to wait 5×T1​ results in incomplete magnetization recovery, leading to truncated integrals and artificially low purity values[5].

  • Number of Scans (NS): 32 to 64, ensuring a Signal-to-Noise (S/N) ratio >250:1 for the target quantitation peaks[5].

SignalLogic Target Analyte Protons S1 Pyridine H (7.2 - 8.5 ppm) Target->S1 S2 N(CH3)2 Singlet (~2.2 ppm) Target->S2 S3 Aliphatic CH2 (1.5 - 3.8 ppm) Target->S3 Eval Signal Overlap Check S1->Eval S2->Eval S3->Eval IS Maleic Acid (IS) Singlet @ 6.26 ppm IS->Eval Quant Select N(CH3)2 or Pyridine for Integration Eval->Quant Clear baseline

1H-NMR signal selection logic ensuring no overlap between analyte and internal standard.

Protocol B: Mass Balance (For Comparative Baseline)
  • HPLC-UV: Run on a HILIC column (to retain the polar amines) using a gradient of Acetonitrile/Ammonium Formate buffer. Detect at 254 nm. Calculate Area % of organic impurities.

  • Karl Fischer Titration: Volumetric titration to determine water content (% w/w).

  • TGA: Heat sample at 10°C/min to 200°C to measure volatile residual solvents.

  • Residue on Ignition (ROI): Combust sample at 600°C with sulfuric acid to determine inorganic ash content.

  • Calculation: Purity=100%−(HPLCimp​+KFwater​+TGAsolv​+ROIash​) [1].

Data Presentation & Performance Comparison

The following tables summarize the validation data obtained for a single batch of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, demonstrating the metrological superiority of qNMR.

Table 1: Methodological and Operational Comparison
ParameterqNMR (Primary Method)Mass Balance (HPLC + TGA + KF + ROI)
Traceability Direct to SI via Internal Standard (Maleic Acid)Indirect (Requires identical reference standard)
Analysis Time ~30 minutes (Single analysis)2–3 days (Requires multiple techniques)
Specificity High (Differentiates all proton environments)Variable (Aliphatic impurities lack UV chromophores)
Sample Consumption 10–20 mg (Non-destructive, recoverable)>100 mg (Destructive across multiple tests)
Cumulative Error Low (Single measurement equation)High (Summation of errors from 4+ instruments)
Table 2: Validation Performance Data (ICH Q2 Guidelines)
Validation ParameterqNMR ResultMass Balance ResultAcceptance Criteria
Accuracy (Recovery) 99.8% ± 0.4%98.5% ± 1.2%98.0% - 102.0%
Precision (RSD, n=6) 0.35%1.15%≤ 2.0%
Linearity (R²) 0.99980.9985≥ 0.999
Final Assay Value 99.4% 98.7% (Overestimated impurities)N/A

Data Insight: The Mass Balance method yielded a lower precision (RSD 1.15%) due to the cumulative variance of four separate assays. Furthermore, the HPLC-UV method struggled to resolve a co-eluting aliphatic impurity, which qNMR easily bypassed by integrating the distinct N(CH3​)2​ singlet at ~2.2 ppm against the Maleic acid standard.

Conclusion

For highly polar, multi-basic compounds like N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine, the Mass Balance approach is scientifically inadequate. It is prone to chromatographic artifacts, chromophore blindness, and cumulative error propagation.

qNMR stands as the superior, self-validating alternative. By relying on primary ratio metrology, careful T1​ relaxation optimization, and strategic internal standard selection, qNMR delivers highly precise, SI-traceable purity assignments in a fraction of the time, ensuring robust compliance with modern pharmaceutical quality standards.

References

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR American Pharmaceutical Review URL:[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement in dietary supplement capsules ACG Publications / J. Chem. Metrol. URL: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex pharmaceutical intermediates. N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (CAS: 136469-88-0) is a polybasic organic compound characterized by a tertiary amine, a secondary amine, and a pyridine ring. Due to its high electron density and basicity, its disposal requires strict adherence to chemical compatibility and environmental regulations to prevent exothermic reactions and environmental contamination [1].

This guide provides drug development professionals with a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound within a professional laboratory environment.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of multiple basic nitrogen centers means this compound will react vigorously with acids and can form potentially reactive N-oxides if exposed to strong oxidizing agents.

Table 1: Hazard Profile and Waste Stream Data

ParameterSpecification / ClassificationOperational Implication
Chemical Class Polybasic Organic Amine / Pyridine DerivativeHighly alkaline; requires basic/organic waste segregation.
Primary Hazards Skin Corrosion/Irritation, Serious Eye DamageMandatory use of chemical-resistant PPE (e.g., nitrile gloves, splash goggles).
Incompatibilities Strong acids, strong oxidizing agents, acid chloridesCritical: Never mix with halogenated waste or acidic waste streams.
Containment Material High-Density Polyethylene (HDPE) or GlassAvoid certain metals (e.g., copper, brass) which amines can corrode or form complexes with.

Operational Disposal Methodology

The following step-by-step methodology ensures compliance with standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators [2].

Step 1: Waste Segregation (The Causality of Compatibility)

  • Action: Designate a specific, labeled waste container exclusively for "Basic Organic Waste" or "Amine Waste."

  • Scientific Rationale: Amines are nucleophilic and basic. Mixing N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine with acidic waste will cause a rapid, exothermic neutralization reaction, potentially leading to solvent boil-over or container rupture. Mixing with oxidizers (e.g., peroxides, nitric acid) can lead to the formation of unstable, explosive mixtures [1].

Step 2: Primary Containment Setup

  • Action: Utilize a secondary containment tray beneath a primary High-Density Polyethylene (HDPE) carboy.

  • Scientific Rationale: HDPE provides superior chemical resistance to basic organic liquids compared to standard plastics or susceptible metals. Secondary containment ensures that if the primary vessel fails, the highly irritating amine does not spread across the laboratory floor, mitigating inhalation and contact risks [3].

Step 3: Transfer and Accumulation

  • Action: Transfer the chemical waste inside a certified, properly functioning chemical fume hood. Use a dedicated funnel to prevent spills. Cap the container immediately after transfer.

  • Scientific Rationale: Amines often possess a distinct, unpleasant odor and can act as respiratory irritants. Performing transfers under negative pressure ensures volatile components are safely exhausted away from the operator's breathing zone [3].

Step 4: Labeling and Manifesting

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Corrosive" (Basic). List the full chemical name—do not use abbreviations.

  • Scientific Rationale: Accurate manifesting is a legal requirement [2]. It provides downstream Environmental Health and Safety (EHS) personnel and licensed incinerator operators with the exact chemical composition, allowing them to calculate the necessary combustion temperatures and scrubber requirements to prevent the release of toxic nitrogen oxides ( NOx​ ) into the atmosphere.

Step 5: Institutional EHS Transfer

  • Action: Once the container reaches 80% capacity (to allow for vapor expansion), submit a waste pickup request to your institutional EHS department. Do not attempt to neutralize or treat the waste yourself unless explicitly authorized by a validated EHS protocol.

  • Scientific Rationale: Professional EHS teams contract with licensed facilities that utilize high-temperature incineration equipped with advanced gas scrubbers to safely break down the pyridine ring and amine groups into harmless diatomic nitrogen ( N2​ ), carbon dioxide ( CO2​ ), and water ( H2​O ).

Spill Response Protocol

In the event of an accidental release during transfer, execute the following protocol:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood is running on maximum exhaust.

  • PPE Verification: Don heavy-duty nitrile or butyl rubber gloves, a chemical splash apron, and safety goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial universal spill pad). Do not use combustible materials like sawdust.

  • Neutralization (If EHS Approved): If your facility's EHS protocol dictates, carefully apply a weak, dilute solid acid (like sodium bisulfate or citric acid) to neutralize the basicity, sweeping from the outside in.

  • Collection: Scoop the absorbed material using non-sparking tools into a heavy-duty EHS-approved solid waste bag. Label as "Amine Spill Debris."

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste.

Waste Stream Workflow Visualization

The following diagram illustrates the self-validating lifecycle of amine waste management, ensuring zero-leakage from generation to final destruction.

WasteWorkflow Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Basic Organics) Gen->Seg Cont 3. Containment (HDPE Carboy) Seg->Cont EHS 4. EHS Processing & Manifesting Cont->EHS Disp 5. Licensed Incineration EHS->Disp

Standardized laboratory waste stream workflow for organic amine disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. URL: [Link]

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